6-Selenopurine

Catalog No.
S725427
CAS No.
5270-30-4
M.F
C5H3N4Se
M. Wt
198.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Selenopurine

CAS Number

5270-30-4

Product Name

6-Selenopurine

Molecular Formula

C5H3N4Se

Molecular Weight

198.08 g/mol

InChI

InChI=1S/C5H3N4Se/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H,6,7,8,9)

InChI Key

WEYNDYJSYBXGDQ-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1)C(=NC=N2)[Se]

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)[Se]

The exact mass of the compound 1,7-Dihydro-6H-purine-6-selone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37629. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synthesis and Incorporation of Selenium-Modified Nucleosides

Author: Smolecule Technical Support Team. Date: February 2026

Selenium can be incorporated into nucleosides to create powerful dual-purpose probes for analyzing nucleic acid structure and ligand binding. The core synthesis involves modifying the C5 position of uridine or 2'-deoxyuridine [1].

Detailed Protocol: Synthesis of 5-Selenophene-2'-deoxyuridine (SedU) and its Phosphoramidite [1]

  • Step 1: Stille Cross-Coupling to form SedU (2)

    • Reaction: In a 25 ml round-bottom flask, combine 0.2 g (0.56 mmol) of 5-iodo-2'-deoxyuridine, 0.47 g (1.24 mmol) of 2-(tri-n-butylstannyl)selenophene, and 0.02 g (0.03 mmol) of bis(triphenylphosphine)-palladium(II) chloride.
    • Conditions: Add 6 ml of anhydrous 1,4-dioxane. Fit a reflux condenser and heat the mixture at 95°C for 2.5 hours under a nitrogen atmosphere.
    • Monitoring: Monitor the reaction by TLC using 8:2 (v/v) CH₂Cl₂:MeOH as the mobile phase. The product (SedU) has an Rf of ~0.70.
    • Work-up: Filter the reaction mixture through a Celite pad, washing the pad with 10 ml of CH₂Cl₂. Concentrate the filtrate using a rotary evaporator.
    • Purification & Yield: Purify the residue by silica gel column chromatography using CH₂Cl₂:MeOH. The product is obtained as an off-white solid in approximately 60% yield.
  • Step 2: Synthesis of the 5'-O-DMT-Protected Intermediate (4)

    • Reaction: Use 0.71 g (1.04 mmol) of 5'-O-DMT-protected 5-iodo-2'-deoxyuridine (3), 1.0 g (2.37 mmol) of 2-(tri-n-butylstannyl)selenophene, and 0.05 g (0.06 mmol) of the Pd catalyst.
    • Conditions: React in 25 ml of anhydrous dioxane at 95°C for 2.5 hours under nitrogen.
    • Monitoring: Use TLC with 95:5 (v/v) CH₂Cl₂:MeOH containing 1% (v/v) triethylamine. The product (4) has an Rf of 0.62.
  • Step 3: Phosphitylation to form the DNA Phosphoramidite (5)

    • Reaction: React the DMT-protected nucleoside (4) with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
    • Conditions: Use dry dichloromethane as the solvent and N,N-diisopropylethylamine as the base. The reaction is typically performed at room temperature for 1-2 hours.
    • Storage: The final phosphoramidite (5) can be stored under an inert atmosphere (nitrogen or argon) at -20°C to -40°C for long-term storage.

The workflow below illustrates the synthesis of the DNA phosphoramidite. A similar process with appropriate protecting groups is used for the RNA analog (SeU) [1].

G Iodouridine 5-Iodo-2'-deoxyuridine StilleRxn Stille Cross-Coupling 95°C, 2.5 hr Iodouridine->StilleRxn SedU SedU (2) StilleRxn->SedU 60% Yield DMTProtection 5'-O-DMT Protection SedU->DMTProtection DMTIntermediate DMT-Protected Intermediate (4) DMTProtection->DMTIntermediate Phosphitylation Phosphitylation DMTIntermediate->Phosphitylation Phosphoramidite DNA Phosphoramidite (5) Phosphitylation->Phosphoramidite

Synthetic route for SedU phosphoramidite, key for oligonucleotide synthesis.

Therapeutic Applications and Mechanisms

Selenium-containing nucleosides and nanoparticles show promise in targeting cancer, inflammation, and infection. Their mechanisms include inducing apoptosis and modulating cellular oxidative stress responses [2].

Table 1: Therapeutic Applications of Selenium Nanoparticles and Mechanisms

Disease Area Proposed Mechanism of Action Key Findings / Effects
Cancer Induces apoptotic cell death and cell cycle arrest [2]. High antitumor activity; can be functionalized with targeting ligands for combination therapy [2].
Inflammatory Bowel Disease (IBD) Inhibits NF-κB expression, reducing pro-inflammatory cytokines (IL-6, TNF-α); activates Nrf2 antioxidant pathway [2]. Mitigates oxidative stress-related damage and protects intestinal epithelial barrier integrity in animal models [2].
Other Inflammatory Diseases (RA, Asthma) Modulates selenoproteins and inflammatory signaling pathways [2]. Potential to improve chemotherapy outcomes and manage chronic inflammation [2].
Infectious Diseases Acts as a latent compound for antimicrobial action (e.g., selenite +4); potential application against viral epidemics like COVID-19 [2]. Selenium's oxidation status is crucial for its antimicrobial activity [2].

The anti-inflammatory mechanism of SeNPs, particularly relevant to IBD, is illustrated below.

G SeNP SeNP OxidativeStress Oxidative Stress SeNP->OxidativeStress Mitigates Nrf2Pathway Activates Nrf2 Pathway SeNP->Nrf2Pathway NFKB Inhibits NF-κB Pathway SeNP->NFKB Antioxidants ↑ Antioxidant Enzymes (HO-1, NQO-1) Nrf2Pathway->Antioxidants Antioxidants->OxidativeStress Reduces Result Protected Intestinal Barrier Reduced Inflammation Antioxidants->Result Cytokines ↓ Pro-inflammatory Cytokines (IL-6, TNF-α) NFKB->Cytokines Cytokines->Result

Proposed anti-inflammatory mechanism of SeNPs, targeting NF-κB and Nrf2 pathways.

Role in Structural Biology and X-ray Crystallography

Incorporating selenium atoms via nucleoside analogs like SeU or SedU provides solutions to the "phase problem" in X-ray crystallography of nucleic acids [1] [3].

Table 2: Selenium vs. Bromine for Nucleic Acid Phasing

Feature Selenium (Se) Bromine (Br)
Phasing Signal Strong anomalous scatterer [3]. Relatively weaker anomalous scatterer [3].
Atoms Required Fewer atoms needed for phasing, even in large nucleic acids [3]. More atoms need to be incorporated for large structures [3].
Stability Stable under X-ray irradiation [3]. Less stable; can decompose under prolonged X-ray or UV exposure [3].
Structural Perturbation Minimal perturbation when placed at C5 of uracil [3]. Can cause significant changes to native structures; limited positioning options [3].
Isomorphism Higher likelihood of isomorphism with native crystals [3]. Not always isomorphous, limiting usefulness for MIR [3].

Biological Activity and Toxicity Considerations

Studies on organoselenium nucleosides show they can exhibit definite antioxidant effects by significantly increasing the activity of key antioxidant enzymes like superoxide dismutase (SOD) and glutathione S-transferase (GST) in animal models [4]. Toxicity studies on similar compounds indicate that parameters like LD₅₀ and liver enzyme (GPT, LDH) activities can remain within normal limits at concentrations up to 1000 mg/kg body weight, suggesting a potentially wide therapeutic window [4].

Future Directions and Challenges

The field is moving toward clinical translation. Key challenges include identifying specific disease targets, improving functionalization techniques to enhance stability and distribution, and understanding the genomic impacts and modes of action of SeNPs [2]. Selenium-based diagnostics that monitor epigenetic factors may also play a future role in early cancer detection [2].

References

Selenopurine vs. Purine Chemical Reactivity: Technical Guide for Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Purine Analogues and Selenium Substitution

Purines and their synthetic analogues represent a cornerstone of medicinal chemistry, serving as essential scaffolds for numerous antiviral, anticancer, and neurological therapeutics. The strategic substitution of oxygen atoms with selenium in purine-based compounds creates selenopurines, a class of bioisosteric analogues with modified electronic properties, conformational behaviors, and biological activities. Unlike their oxygen-containing counterparts, selenopurines exhibit enhanced hydrophobic character, redox activity, and distinctive metal-binding capabilities due to selenium's larger atomic radius, lower electronegativity, and enhanced polarizability [1]. These properties make selenopurines particularly valuable in drug design where modulation of receptor binding affinity, metabolic stability, and overall pharmacokinetic profiles is desired.

The integration of selenium into purine frameworks follows the broader trend of developing chalcogen-containing glycomimetics, which includes thio- and telluro-analogues. Among these, selenopurines have demonstrated exceptional potential in targeting adenosine receptors and other purinergic signaling pathways, often with improved selectivity and potency compared to traditional purine-based therapeutics [2]. This technical review comprehensively examines the chemical reactivity, synthetic methodologies, structural characteristics, and biological applications of selenopurines in comparison to native purines, providing researchers with both theoretical foundations and practical experimental guidance.

Structural Properties and Electronic Characteristics

Fundamental Chemical Properties

The substitution of oxygen with selenium in purine analogues introduces significant structural and electronic modifications that profoundly influence their chemical behavior. Selenium possesses a larger atomic radius (approximately 120 pm versus 73 pm for oxygen), resulting in longer bond lengths with carbon atoms (C-Se ≈ 1.95-2.00 Å versus C-O ≈ 1.43 Å) and altered bond angles within the heterocyclic system [1]. The lower electronegativity of selenium (2.55 on the Pauling scale) compared to oxygen (3.44) reduces the polarization of C-Se bonds, diminishing hydrogen-bond accepting capacity while enhancing hydrophobic character and potential for chalcogen bonding interactions. These fundamental atomic differences translate to distinctive molecular properties that differentiate selenopurines from their oxygen-containing analogues.

The electronic configurations of selenopurines also contribute to their unique reactivity profiles. The enhanced polarizability of selenium atoms facilitates stronger dispersion forces and selenium-π interactions with biological targets, particularly aromatic residues in enzyme active sites and receptor binding pockets [1]. This property, combined with the potential for redox activity through reversible oxidation of selenium, provides selenopurines with biological mechanisms not available to conventional purine analogues. Furthermore, the diminished hydrogen-bonding capability often improves metabolic stability against hydrolytic and enzymatic degradation, addressing a common limitation of natural nucleosides in therapeutic applications.

Comparative Analysis of Structural Properties

Table 1: Comparative structural properties of purine and selenopurine derivatives

Property Purine (O-analogue) Selenopurine (Se-analogue) Biological Implications
Atomic Radius ~73 pm (oxygen) ~120 pm (selenium) Altered binding pocket interactions
Bond Length C-O ≈ 1.43 Å C-Se ≈ 1.95-2.00 Å Modified molecular geometry
Electronegativity 3.44 (oxygen) 2.55 (selenium) Reduced hydrogen bonding capacity
Hydrophobicity Moderate Enhanced Improved membrane permeability
Redox Activity Limited Significant (Se redox cycling) Potential pro-oxidant effects
Metal Binding Moderate affinity Strong chelation potential Enzyme inhibition capabilities

The structural differences between purines and selenopurines significantly influence their molecular conformation and dynamic behavior. Nuclear magnetic resonance (NMR) studies and X-ray crystallographic analyses have demonstrated that 4'-selenopurine nucleosides preferentially adopt South (2T3) sugar puckering conformations, in contrast to the North (3T2) sugar puckering typically observed in 4'-oxonucleosides [2]. This conformational preference, attributed to the greater steric demands of selenium atoms, directly impacts the orientation of purine bases. While conventional A3 adenosine receptor agonists require anti nucleobase orientation for optimal binding, selenopurine derivatives have demonstrated high receptor affinity despite their preference for syn conformation, suggesting unique binding modes or receptor adaptation [2].

Synthetic Approaches and Experimental Protocols

Key Methodologies for Selenopurine Synthesis

The synthesis of selenopurine analogues requires specialized approaches to introduce selenium atoms into the purine scaffold with regio- and stereochemical control. One efficient strategy begins with D-ribose as starting material, which is converted to 4-selenosugar intermediates through selenocyclization reactions [2]. These selenosugars are subsequently oxidized using meta-chloroperoxybenzoic acid (mCPBA) to form the corresponding selenoxides, which undergo [2,3]-sigmatropic rearrangement followed by acetylation to produce glycosyl donors ready for purine base conjugation. Lewis acid-catalyzed glycosylation using trimethylsilyl triflate (TMSOTf) facilitates the coupling of these selenium-containing sugar donors with silylated purine bases (e.g., 6-chloropurine, 2,6-dichloropurine), typically yielding a mixture of N9 and N7 regioisomers that can be separated and characterized [2].

Alternative synthetic routes focus on direct selenation of pre-formed purine systems through nucleophilic displacement reactions. This approach typically involves the introduction of appropriate leaving groups (e.g., mesylate, triflate) at specific positions of the purine scaffold, followed by displacement with selenium nucleophiles such as sodium selenide (Na2Se) or hydrogen selenide (H2Se) under controlled conditions [1]. The stronger nucleophilicity of selenium reagents compared to their oxygen or sulfur counterparts often necessitates milder reaction conditions to prevent over-reaction or decomposition. Additionally, electrochemical and photochemical methods have emerged as valuable tools for introducing selenium atoms through radical mechanisms, offering complementary regioselectivity to traditional polar reactions [1].

Experimental Protocol: Synthesis of 4'-Selenonucleosides

Materials and Equipment:

  • D-ribose (1.0 equiv)
  • Selenium powder (1.2 equiv)
  • Sodium borohydride (2.5 equiv)
  • m-Chloroperoxybenzoic acid (mCPBA, 1.1 equiv)
  • Acetic anhydride (3.0 equiv)
  • 6-Chloropurine (1.2 equiv)
  • Trimethylsilyl triflate (TMSOTf, 1.5 equiv)
  • Anhydrous dimethylformamide (DMF), toluene, tetrahydrofuran (THF)
  • Inert atmosphere (argon/nitrogen) setup
  • Standard chromatography equipment

Procedure:

  • Selenosugar Formation: Dissolve D-ribose (10.0 mmol) in anhydrous DMF (30 mL) under argon atmosphere. Add selenium powder (12.0 mmol) followed by portion-wise addition of sodium borohydride (25.0 mmol) at 0°C. Stir the reaction mixture at room temperature for 6 hours until complete conversion to the selenide intermediate is confirmed by TLC.

  • Oxidation and Rearrangement: Cool the reaction mixture to -20°C and slowly add mCPBA (11.0 mmol) dissolved in dichloromethane (20 mL). Stir for 2 hours at -20°C, then allow to warm to room temperature. Add acetic anhydride (30.0 mmol) and heat to 100°C for 1 hour to effect the rearrangement and acetylation.

  • Glycosylation: Dissolve the resulting glycosyl donor (5.0 mmol) in anhydrous toluene (15 mL). Add 6-chloropurine (6.0 mmol) and TMSOTf (7.5 mmol) at 0°C. Warm the reaction mixture to room temperature and stir for 12 hours.

  • Workup and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract with ethyl acetate (3 × 25 mL), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the N9-regioisomer as the major product (≈49% yield) along with the N7-regioisomer (≈15% yield) [2].

Characterization: Confirm regioisomer identity by nuclear Overhauser effect (NOE) experiments, observing correlation between 1'-H and 4'-H protons for the N9-anomer. X-ray crystallography can unambiguously establish the regioisomeric assignment and reveal the characteristic South sugar puckering conformation [2].

Biological Interactions and Therapeutic Implications

Receptor Binding and Conformational Behavior

Selenopurine derivatives demonstrate distinctive interactions with biological targets, particularly adenosine receptors (ARs), where they often exhibit enhanced affinity and subtype selectivity compared to natural purines. Studies on 4'-selenonucleosides as A3 adenosine receptor (A3AR) agonists have revealed that these compounds maintain high binding affinity (Ki values in nanomolar range) despite adopting unusual South sugar puckering and syn nucleobase orientation [2]. This represents a significant departure from traditional structure-activity relationship paradigms for AR agonists, which typically require North sugar puckering and anti nucleobase orientation for optimal receptor engagement. For example, the N6-3-iodobenzyl analogue of 4'-selenoadenosine derivative demonstrated exceptional potency as a full A3AR agonist (Ki = 0.57 nM) with remarkable selectivity (>800-fold for A1AR and >1900-fold for A2AAR) [2].

The molecular basis for this unconventional binding behavior appears to involve compensatory interactions between the selenium atom and receptor residues, potentially through chalcogen bonding or enhanced hydrophobic contacts [1]. The larger atomic radius and enhanced polarizability of selenium may facilitate stronger van der Waals interactions with aromatic residues in the receptor binding pocket, offsetting the energetic penalty associated with disfavored conformations. Additionally, the altered dipole moments and electrostatic potential surfaces of selenopurines likely contribute to their distinctive recognition by biological targets. These findings suggest that selenopurine analogues access unique binding modes not available to conventional purine derivatives, providing new opportunities for selective targeting of purinergic receptors.

Therapeutic Applications and Mechanisms

Table 2: Biological activities and therapeutic potential of selenopurine derivatives

Selenopurine Derivative Biological Target Activity/IC50/Ki Therapeutic Potential
N6-3-Iodobenzyl-4'-selenoadenosine A3 adenosine receptor Ki = 0.57 nM Neuroprotection, stroke therapy
2-Chloro-N6-(3-iodobenzyl)-4'-selenoadenosine A3 adenosine receptor Ki = 0.38 nM Anti-inflammatory, chemotaxis inhibition
4'-Selenonucleoside derivatives Microglia/monocytes Inhibition of migration at ≤50 μM Cerebral ischemia, inflammatory disorders
Selenopurine-containing glycomimetics Glycosidases Variable inhibition Antidiabetic applications
Platinum-selenopurine complexes DNA replication machinery DNA adduct formation Anticancer therapies

Selenopurines demonstrate compelling biological activities across multiple therapeutic areas. In neurological applications, 4'-selenonucleoside A3AR agonists have shown significant promise in inhibiting chemoattractant-induced migration of microglia and monocytes without inducing cytotoxicity at concentrations up to 50 μM, suggesting potential for development as novel anti-stroke agents [2]. The ability to modulate neuroinflammatory responses without compromising cell viability represents a significant advantage over conventional purine-based therapeutics. In metabolic disorders, sulfonium-containing selenosugar analogues inspired by naturally occurring α-glucosidase inhibitors like salacinol and kotalanol have demonstrated potential as antidiabetic agents through their inhibition of intestinal glycosidases [1].

The redox activity of selenium in selenopurines introduces additional mechanisms of biological action not available to conventional purine analogues. Selenium atoms can undergo reversible oxidation-reduction cycles, participating in cellular antioxidant defense systems or, conversely, generating reactive oxygen species under specific conditions to promote cytotoxic effects against cancer cells [1]. This redox versatility enables selenopurines to function as either cytoprotective agents or pro-oxidant therapeutics depending on their chemical environment and oxidation state. Furthermore, the strong metal-chelating properties of selenopurines facilitate the development of metallodrug complexes, such as platinum-selenopurine conjugates, which can enhance delivery to cellular targets and create multi-mechanistic agents capable of simultaneous receptor modulation and DNA damage [3].

Research Applications and Development Potential

Case Study: A3 Adenosine Receptor Agonist Development

The development of potent and selective A3 adenosine receptor agonists exemplifies the strategic advantages of selenium substitution in purine-based therapeutics. Structure-activity relationship studies comparing 4'-oxo-, 4'-thio-, and 4'-seleno-nucleoside analogues have revealed that selenium substitution produces unexpected conformational preferences that translate to enhanced biological profiles. While the 4'-oxonucleoside Cl-IB-MECA (1) and its 4'-thio analogue (2) both prefer North sugar puckering with anti nucleobase orientation, the 4'-seleno analogue (3) preferentially adopts South sugar puckering with syn orientation, yet maintains high A3AR binding affinity (Ki = 0.57 nM) [2]. This discrepancy with established structure-activity relationships prompted detailed structural investigations using X-ray crystallography, which confirmed the unusual conformation of the 4'-seleno derivatives.

The most potent compound in this series, N6-3-iodobenzyl-4'-selenoadenosine (3d), demonstrated not only exceptional binding affinity but also remarkable selectivity for the A3AR subtype (>800-fold versus A1AR and >1900-fold versus A2AAR) [2]. Biological evaluation revealed that this compound effectively inhibits chemoattractant-induced migration of microglia and monocytes, key cellular mediators of inflammatory responses in stroke and neurodegenerative diseases. Importantly, these effects occurred at non-cytotoxic concentrations (≤50 μM), suggesting a favorable therapeutic window. This case study illustrates how selenium substitution can produce unconventional structure-activity relationships that translate to enhanced therapeutic potential, particularly for neurological disorders where modulation of neuroinflammatory responses is desirable.

Experimental Protocol: Evaluating A3AR Binding Affinity

Materials and Equipment:

  • Radioligands: [125I]AB-MECA (A3AR-specific), [3H]CCPA (A1AR-specific), [3H]NECA (A2AAR-specific)
  • Cell membranes expressing human AR subtypes
  • Test selenopurine compounds (0.1 nM - 100 μM concentration range)
  • Binding assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
  • GF/B glass fiber filters
  • Scintillation counter
  • Nonlinear regression analysis software

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing human A1, A2A, or A3 adenosine receptors by homogenization and centrifugation (48,000 × g for 20 min at 4°C). Resuspend membrane pellets in binding assay buffer and adjust protein concentration to 0.2-0.4 mg/mL.

  • Competition Binding Assays: Incubate membrane preparations with fixed concentrations of radioligands and varying concentrations of test selenopurine compounds (typically 12 concentrations in duplicate) for 2 hours at 25°C in a final volume of 200 μL.

  • Termination and Filtration: Terminate binding reactions by rapid filtration through GF/B glass fiber filters presoaked in 0.3% polyethyleneimine. Wash filters three times with 4 mL of ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Quantification: Transfer filters to scintillation vials, add scintillation cocktail, and measure bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting nonspecific binding (determined in the presence of 10 μM reference agonist). Determine inhibition constants (Ki values) using nonlinear regression analysis of competition curves fitted to a one-site binding model [2].

This protocol enables comprehensive evaluation of selenopurine binding affinity and selectivity across adenosine receptor subtypes, providing critical data for structure-activity relationship studies and lead compound optimization.

Conclusion and Future Perspectives

Selenopurines represent a structurally and functionally distinct class of purine analogues with unique chemical properties and compelling biological activities. The substitution of oxygen with selenium in purine scaffolds induces significant modifications to molecular geometry, electronic distribution, and conformational preferences, which translate to distinctive interactions with biological targets. The enhanced hydrophobic character, redox activity, and metal-chelating capabilities of selenopurines provide medicinal chemists with valuable tools for addressing common challenges in drug development, including metabolic instability, limited membrane permeability, and insufficient target selectivity.

The future development of selenopurine-based therapeutics will likely focus on exploiting their unique redox properties for targeted interventions in oxidative stress-related pathologies, as well as capitalizing on their unusual conformational preferences for selective receptor modulation. Additionally, the integration of selenopurine scaffolds with metallodrug strategies offers promising avenues for multi-mechanistic agents capable of simultaneous receptor targeting and DNA interaction [3]. As synthetic methodologies continue to advance, providing more efficient and stereocontrolled routes to these complex analogues, the exploration of structure-activity relationships will further elucidate the fundamental principles governing their biological activities. With their demonstrated potential in neurological, inflammatory, metabolic, and oncological disorders, selenopurines represent a fertile landscape for continued investigation and therapeutic development.

Appendix: Diagram of Selenopurine-Purine Structural Relationship

Selenopurine_Purine_Comparison Purine Purine Nucleoside StructuralMod Structural Modification Oxygen → Selenium Purine->StructuralMod Selenopurine Selenopurine Nucleoside StructuralMod->Selenopurine Properties Modified Properties Selenopurine->Properties BioEffects Biological Effects Properties->BioEffects P1 Larger Atomic Radius Properties->P1 P2 Enhanced Hydrophobicity Properties->P2 P3 Redox Activity Properties->P3 P4 Altered Conformation Properties->P4 E1 Improved Membrane Permeability BioEffects->E1 E2 Receptor Selectivity BioEffects->E2 E3 Metabolic Stability BioEffects->E3 E4 Metal Chelation BioEffects->E4

Diagram 1: Structural relationship and biological implications of selenium substitution in purine analogues

SAR_Selenopurine SouthPucker South Sugar Puckering (2T3) A3AR High A3AR Affinity SouthPucker->A3AR Despite SynOrientation Syn Nucleobase Orientation SynOrientation->A3AR Despite SeSubstitution Selenium Substitution SeSubstitution->SouthPucker Induces SeSubstitution->SynOrientation Promotes Selectivity Receptor Selectivity A3AR->Selectivity Enhances

References

Pharmacological Profile of Key 6-Selenopurine Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Compound Name / Type Target / Activity Key Quantitative Data (EC₅₀ / IC₅₀) Cytotoxicity / Therapeutic Index
Seleno-acyclovir (4a) Anti-HSV-1 and HSV-2 HSV-1: 1.47 µM; HSV-2: 6.34 µM [1] Non-cytotoxic up to 100 µM [1]
2,6-Diaminopurine Derivatives (4e-g) Anti-Human Cytomegalovirus (HCMV) More potent than seleno-ganciclovir (4d) [1] Suggests a prodrug profile with lower cytotoxicity [1]
General 6-Selanylpurines Anticancer / Cytotoxic Varies by specific structure and cell line [2] [3] Can be optimized; selenium nanoparticles (SeNPs) show improved selectivity [3] [4]

Synthesis and Experimental Protocols

The synthesis of 6-selenopurine derivatives primarily relies on nucleophilic aromatic substitution (SNAr), where a chlorine atom at the C6 position of a purine precursor is displaced by a selenium-based nucleophile [2].

Protocol 1: Synthesis via In-Situ Generated Selenols

This common method involves reducing diselenides to selenols, which then react with 2,6-dichloropurine derivatives [1] [2].

  • Key Reagents: 2,6-Dichloropurine derivative, diselenide (e.g., diphenyl diselenide), reducing agent (e.g., NaBH₄, H₃PO₂, or Zn/HCl), solvent (e.g., i-PrOH).
  • Procedure:
    • Generate the selenol nucleophile in situ by reducing the diselenide with your chosen reducing agent. Different diselenides may require specific reductants (e.g., dipentyl diselenide works best with NaBH₄) [2].
    • Add the 2,6-dichloropurine derivative to the reaction mixture.
    • Stir the reaction, typically at temperatures between 0°C and 60°C for several hours [2].
    • Monitor the reaction progress by HPLC or TLC. Isolate the product (e.g., 2-chloro-6-selanylpurine) using standard purification techniques like column chromatography [2].
Protocol 2: Synthesis from 2,6-Bistriazolylpurine Intermediates

A more recent and versatile approach uses 1,2,3-triazolyl as a superior leaving group [2].

  • Key Reagents: 2,6-Bistriazolylpurine derivative, selenol or diselenide.
  • Procedure:
    • Perform an SNAr reaction between the 2,6-bistriazolylpurine and a commercial or in-situ generated selenol.
    • The 1,2,3-triazolyl group at the C6 position is selectively displaced, forming the C–Se bond.
    • This method has successfully yielded 13 examples of 6-selanyl-2-triazolylpurine derivatives with yields up to 87% [2].

The following diagram illustrates the primary synthetic pathways for creating this compound derivatives, starting from common purine precursors.

G Start 2,6-Dichloropurine Derivative Path1 Pathway 1: SNAr with Selenol Start->Path1 Int2 Intermediate: 2,6-Bistriazolylpurine Start->Int2 Vorbrüggen/ Mitsunobu Int1 Intermediate: 2-Chloro-6-selanylpurine Path1->Int1 Reductive conditions Path2 Pathway 2: SNAr with Selenol Prod2 Product: 6-Selanyl-2-triazolylpurine Path2->Prod2 Triazolyl as leaving group Prod1 Product: 2-Chloro-6-selanylpurine Int1->Prod1 Int2->Path2

Synthesis pathways for this compound derivatives from 2,6-dichloropurine precursors.

Mechanism of Action

The pharmacology of this compound derivatives is largely driven by the bioisosteric replacement of oxygen with selenium. Selenium's larger atomic size and different electronegativity modify the molecule's electronic distribution and lipophilicity, which can enhance binding to target enzymes and alter pharmacokinetics [1].

  • Antiviral Mechanism: Seleno-acyclovir and seleno-ganciclovir are believed to mimic the mechanism of their parent drugs, acyclovir and ganciclovir [1].
    • Selective Activation: The prodrug is preferentially monophosphorylated inside virus-infected cells by a viral-encoded kinase (e.g., thymidine kinase in HSV) [1].
    • Cellular Activation: Cellular kinases then convert the monophosphate to the active seleno-nucleoside triphosphate.
    • Action on Polymerase: The triphosphate acts as an antimetabolite. It either competes with natural dGTP for incorporation into the growing viral DNA chain by viral DNA polymerase or, once incorporated, causes premature chain termination [1].
  • Anticancer & Pro-Oxidant Mechanism: Unlike the antiviral agents, many other this compound derivatives and organoselenium compounds exert effects through redox modulation [5] [3] [4].
    • Pro-Oxidant Activity: At certain concentrations, these compounds can generate Reactive Oxygen Species (ROS), leading to oxidative stress.
    • Thiol-Modification: The selenol (-SeH) or other reactive selenium species can covalently modify critical cysteine residues in target proteins, inhibiting their function. This is considered a key mechanism for many organoselenium compounds [5].
    • Cellular Consequences: The induced oxidative stress and inhibition of key proteins (e.g., in the AKT-mTOR pathway) can trigger programmed cell death pathways like apoptosis and autophagy, which are leveraged for anticancer effects [3].

The diagram below summarizes this multi-faceted mechanism of action for this compound derivatives.

G Prodrug This compound Prodrug ROS ROS Generation & Oxidative Stress Prodrug->ROS  In Cancer Cells ThiolMod Modification of Cellular Thiols Prodrug->ThiolMod  In Cancer Cells Kinase Viral Kinase (Initial Activation) Prodrug->Kinase MP Seleno-Nucleoside Monophosphate CellKinase Cellular Kinases (Further Activation) MP->CellKinase TP Seleno-Nucleoside Triphosphate Action1 Inhibition of Viral DNA Polymerase TP->Action1 Action2 Viral DNA Chain Termination TP->Action2 Action3 Induction of Apoptosis/Autophagy ROS->Action3 Action4 Inhibition of Key Signaling Pathways (e.g., AKT-mTOR) ThiolMod->Action4 Action4->Action3 Kinase->MP CellKinase->TP

Mechanisms of action for this compound derivatives as antiviral and anticancer agents.

Research Considerations and Future Directions

When working with this compound derivatives, several factors are critical for successful research and development [5] [4]:

  • The Dual Role of Selenium: Selenium species can act as both antioxidants and pro-oxidants. The outcome is highly dependent on concentration, specific speciation, and the cellular context. This narrow therapeutic window requires careful dosing studies [4].
  • Regioisomerism: During N-alkylation of the purine ring, both N7 and N9 regioisomers can form. The desired biological activity typically resides in the N9-isomer. These isomers can be distinguished by 13C-NMR, where the C5 signal in the N9-isomer appears about 10 ppm downfield (~132 ppm) compared to the N7-isomer [1].
  • Prodrug Strategies: Derivatives like the 2,6-diaminopurine compounds are designed as prodrugs. They are typically more soluble and are converted to the active guanine form (e.g., seleno-ganciclovir) in vivo by cellular adenosine deaminase [1].
  • The Promise of Nanotechnology: Incorporating selenium into selenium nanoparticles (SeNPs) or using selenopurines to fabricate nanoparticles is a promising strategy to enhance tumor targeting, improve pharmacokinetics, and reduce systemic toxicity [3] [6] [4].

References

Comprehensive Application Notes & Protocols: Synthesis of 6-Selanyl-2-Triazolylpurine Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Selanylpurine Chemistry and Strategic Approaches

Selenylpurine derivatives represent an important class of compounds in medicinal chemistry that combine the versatile purine scaffold with selenium-containing moieties, exhibiting potential for diverse biological activities including antiviral, anticancer, and antibacterial applications. The interest in these compounds has grown substantially due to their potential as enzyme inhibitors and their applications in photophysical studies of DNA/RNA duplexes. Historically, selenium incorporation into purine systems has been challenging, often requiring toxic reagents like H₂Se gas or specialized conditions such as microwave irradiation. The continuous demand for novel synthetic approaches has led to the development of more efficient methodologies that enable broader exploration of this chemical space for drug discovery applications. [1]

This document presents two complementary synthetic strategies toward 6-selanyl-2-triazolylpurine derivatives developed to address previous limitations in selenium incorporation. The first method proceeds through 2-chloro-6-selanylpurine intermediates with subsequent azide substitution and cyclization, while the second, more efficient approach utilizes 2,6-bistriazolylpurine derivatives as strategic intermediates for direct nucleophilic substitution with selenium nucleophiles. These protocols are significant as they demonstrate for the first time that the 1,2,3-triazolyl ring at the C6 position of purine can act as an effective leaving group in nucleophilic aromatic substitution (S(_N)Ar) reactions, enabling more flexible retrosynthetic planning for selenium-containing purine analogues. [1]

Synthetic Strategic Overview and Key Design Principles

Strategic Approaches to 6-Selanyl-2-Triazolylpurine Derivatives

Two distinct synthetic pathways were developed for accessing 6-selanyl-2-triazolylpurine derivatives, each with particular advantages and limitations:

  • Pathway A (Sequential Approach): This method begins with the incorporation of the selanyl moiety at C6 followed by triazolyl ring formation at C2. It involves: (1) synthesis of 2-chloro-6-selanylpurine derivatives via S(_N)Ar reaction between 2,6-dichloropurine derivatives and in situ generated selenols; (2) attempted S(_N)Ar with sodium azide; and (3) copper-catalyzed azide-alkyne cycloaddition (CuAAC) with various alkynes. This pathway encountered limitations during the azide substitution step, where competing substitution reactions led to decreased yields of desired products. [1]

  • Pathway B (Direct Displacement Approach): This more efficient strategy utilizes pre-formed 2,6-bistriazolylpurine derivatives as advanced intermediates, taking advantage of the triazolyl ring's capability as a leaving group in S(_N)Ar reactions with selenium nucleophiles. This approach demonstrated broader substrate scope and higher efficiency, allowing direct access to target structures through selective displacement at the C6 position while maintaining the triazolyl moiety at C2. [1]

The following workflow illustrates the two synthetic strategies and their key intermediates:

G cluster_pathwayA Pathway A: Sequential Approach cluster_pathwayB Pathway B: Direct Displacement Approach Start 2,6-Dichloropurine Derivatives A1 Step A1: SNAr with R₂Se₂/H₃PO₂ or R₂Se₂/NaBH₄ Start->A1 B1 2,6-Bistriazolylpurine Intermediate Start->B1 Via separate synthesis A2 Intermediate: 2-Chloro-6-selanylpurine A1->A2 A3 Step A2: SNAr with NaN₃ (Problematic Step) A2->A3 A4 Intermediate: 2-Azido-6-selanylpurine A3->A4 A5 Step A3: CuAAC with Alkynes A4->A5 A6 Final Product: 6-Selanyl-2-triazolylpurine A5->A6 B2 Step B1: Selective SNAr with R₂Se₂/H₃PO₂ B1->B2 B3 Final Product: 6-Selanyl-2-triazolylpurine B2->B3

Key Chemical Design Principles

The development of these synthetic strategies was guided by several important chemical principles:

  • Leaving Group Ability: The research demonstrated that the 6-selanyl moiety exhibits better leaving group ability compared to the 2-chloro substituent in S(_N)Ar reactions, contrary to conventional expectations in purine chemistry. This discovery enabled the strategic design of Pathway B where selective displacement occurs preferentially at the C6 position. [1]

  • Triazolyl as Leaving Group: This work established the novel finding that the 1,2,3-triazolyl ring at the C6 position of purine can effectively function as a leaving group in S(_N)Ar reactions, expanding the toolbox for purine functionalization beyond traditional halogen or alkoxy substituents. [1]

  • Selenol Generation Methods: Various reducing systems were optimized for in situ generation of reactive selenols from diselenides, including Zn/HCl, H₃PO₂ (50% aqueous), and NaBH₄, with the optimal system being substrate-dependent. For instance, dipentyl diselenide required NaBH₄ reduction while aromatic diselenides performed well with H₃PO₂. [1]

Detailed Synthetic Protocols

Synthesis of 2-Chloro-6-selanylpurine Intermediates

Protocol Objective: Preparation of 2-chloro-6-selanylpurine derivatives through S(_N)Ar reaction between 2,6-dichloropurine derivatives and in situ generated selenols. [1]

Materials:

  • 2,6-Dichloropurine derivatives (1a-d)
  • Diselenides (commercially available or synthesized)
  • Reducing agents: H₃PO₂ (50% aqueous solution) or NaBH₄
  • Solvents: i-PrOH (anhydrous) or benzene
  • Nitrogen atmosphere

Procedure:

  • N-Alkylation/Glycosylation: Prepare N7/N9-substituted 2,6-dichloropurine derivatives starting from commercially available 2,6-dichloropurine. For N9-ribofuranosyl derivatives, use Vorbruggen glycosylation conditions. For N7/N9-alkylation, employ the Mitsunobu reaction with appropriate alcohols. [1]

  • Selenol Generation:

    • Method A (for aromatic diselenides): Dissolve diselenide (1.1 eq) in i-PrOH (10 mL per 0.5 mmol diselenide). Add H₃PO₂ (50% aqueous solution, 3 eq) dropwise with stirring at 40°C under N₂ atmosphere. Continue stirring for 30 minutes until reduction is complete.
    • Method B (for aliphatic diselenides): Dissolve dipentyl diselenide (1.1 eq) in i-PrOH. Add NaBH₄ (3 eq) portionwise at 0°C under N₂. Allow to warm to room temperature and stir for 1 hour.
    • Method C (alternative system): For recalcitrant substrates, use Zn/HCl system in benzene as solvent.
  • Nucleophilic Aromatic Substitution:

    • Add the N-substituted 2,6-dichloropurine derivative (1 eq) to the generated selenol solution.
    • For Method A: Maintain reaction at 0°C for 2 hours with vigorous stirring.
    • For Method B: Heat reaction to 50-60°C for 3-4 hours.
    • Monitor reaction progress by TLC or HPLC.
  • Work-up and Purification:

    • Quench reaction by addition of saturated NaHCO₃ solution (10 mL).
    • Extract with ethyl acetate (3 × 15 mL).
    • Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
    • Concentrate under reduced pressure.
    • Purify crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Troubleshooting Notes:

  • If starting material remains unconverted, increase temperature gradually to 60°C.
  • For diselenides resistant to reduction with H₃PO₂, switch to NaBH₄ reduction system.
  • Metallic indium in benzene/DMF was tested but proved ineffective for selenol generation.
Synthesis of 2,6-Bistriazolylpurine Derivatives

Protocol Objective: Preparation of 2,6-bistriazolylpurine derivatives as advanced intermediates for direct displacement strategy. [1]

Materials:

  • 2,6-Dichloropurine derivatives
  • Sodium azide (NaN₃)
  • Alkynes (terminal)
  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
  • Sodium ascorbate
  • Solvents: DMF, i-PrOH, water

Procedure:

  • Azide Introduction:

    • Dissolve 2,6-dichloropurine derivative (1 eq) in DMF (10 mL per 1 mmol).
    • Add NaN₃ (3 eq) and heat to 50°C for 4-6 hours.
    • Monitor reaction completion by TLC.
    • Pour reaction mixture into ice water and extract with ethyl acetate.
    • Dry organic layer and concentrate to obtain 2-azido-6-chloropurine intermediate.
  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Dissolve 2-azido-6-chloropurine intermediate (1 eq) in 3:1 t-BuOH/H₂O mixture.
    • Add terminal alkyne (1.2 eq), CuSO₄·5H₂O (0.2 eq), and sodium ascorbate (0.4 eq).
    • Stir reaction at room temperature for 12-16 hours.
    • Concentrate under reduced pressure and purify by column chromatography to obtain 2-triazolyl-6-chloropurine.
  • Second Triazole Formation:

    • Repeat azide introduction and CuAAC sequence at C6 position to install second triazolyl moiety.
    • Alternatively, perform one-pot double substitution for symmetric systems.

Key Consideration: These 2,6-bistriazolylpurine derivatives serve as versatile intermediates for various nucleophilic displacements beyond selenium incorporation. [1]

Direct Synthesis of 6-Selanyl-2-triazolylpurine Derivatives

Protocol Objective: One-pot synthesis of target compounds via S(_N)Ar reaction between 2,6-bistriazolylpurine derivatives and selenium nucleophiles. [1]

Materials:

  • 2,6-Bistriazolylpurine derivatives
  • Diselenides (commercial or synthesized)
  • H₃PO₂ (50% aqueous solution)
  • i-PrOH (anhydrous)
  • Nitrogen atmosphere

Procedure:

  • Selenol Generation:

    • Charge diselenide (1.1 eq) and i-PrOH (10 mL per 0.5 mmol) into a round-bottom flask.
    • Add H₃PO₂ (50% aqueous solution, 3 eq) dropwise with stirring at 40°C under N₂.
    • Stir for 30 minutes until a clear solution forms indicating complete reduction to selenol.
  • Nucleophilic Displacement:

    • Add 2,6-bistriazolylpurine derivative (1 eq) to the selenol solution.
    • Heat reaction mixture to 60°C with stirring for 4-6 hours.
    • Monitor reaction progress by TLC or HPLC.
  • Work-up and Isolation:

    • Cool reaction mixture to room temperature.
    • Dilute with water (20 mL) and extract with ethyl acetate (3 × 15 mL).
    • Combine organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
    • Concentrate under reduced pressure.
    • Purify crude product by flash column chromatography (silica gel, appropriate eluent system).

Key Advantage: This method directly affords the target 6-selanyl-2-triazolylpurine derivatives in a single step from advanced intermediates, avoiding problematic azide substitution steps. [1]

Analytical Characterization and Quality Control

Structural Confirmation Methods

Spectroscopic Techniques:

  • ¹H NMR Spectroscopy: Characterize purine ring protons and substituent patterns. Selenium incorporation induces characteristic shifts, particularly for H8 proton of purine ring.
  • ¹³C NMR Spectroscopy: Confirm carbon skeleton and substitution effects. The C-Se bond formation results in diagnostic shifts of C6 resonance.
  • Mass Spectrometry: Employ ESI-MS or HRMS to verify molecular weight and confirm selenium isotope patterns characteristic of Se-containing compounds.
  • FT-IR Spectroscopy: Monitor characteristic vibrations, particularly azide stretches (≈2100 cm⁻¹) in intermediates and their disappearance upon triazole formation.

Purity Assessment:

  • HPLC Analysis: Use reversed-phase C18 column with UV detection at 254 nm. Employ gradient elution with water/acetonitrile mobile phase.
  • Melting Point Determination: Document uncorrected melting points for crystalline products as quality indicator.
Quantitative Data Summary

Table 1: Yield Comparison of Synthetic Methods for 6-Selanyl-2-triazolylpurine Derivatives

Method Description Number of Examples Yield Range Key Advantages Limitations
Pathway A: Sequential Approach (2-chloro-6-selanylpurine intermediates) 6 Up to 84% Direct synthetic logic Problematic azide substitution step; competing side reactions
Pathway B: Direct Displacement (2,6-bistriazolylpurine intermediates) 13 Up to 87% Higher efficiency; broader substrate scope; one-pot procedure Requires pre-synthesis of triazolyl intermediates

Table 2: Optimization of Reduction Systems for Selenol Generation from Diselenides

Reduction System Applicable Diselenides Optimal Temperature Reaction Time Compatibility Notes
H₃PO₂ (50% aq.)/i-PrOH Aromatic diselenides (e.g., 1,2-diphenyl diselenide, 1,2-dibenzyl diselenide) 0°C (after reduction at 40°C) 2 hours Preferred method for aromatic systems
NaBH₄/i-PrOH Aliphatic diselenides (e.g., dipentyl diselenide) 50-60°C 3-4 hours Essential for aliphatic diselenides; H₃PO₂ ineffective
Zn/HCl/Benzene Challenging substrates 50-60°C 4-6 hours Alternative system for recalcitrant cases

Applications and Conclusion

Biological Relevance and Future Directions

The synthesized 6-selanyl-2-triazolylpurine derivatives represent structurally novel compounds with potential applications across multiple domains of biomedical research. Selenium-containing purine analogues have historically shown promise as antiviral agents, with selenium analogs of acyclovir and ganciclovir demonstrating potent activity against herpes simplex virus and human cytomegalovirus. Additionally, their photophysical properties make them valuable for structural studies of DNA/RNA duplexes. The integration of the 1,2,3-triazole moiety further expands potential applications, as this structural feature is known to participate in various biological interactions and is widely employed in medicinal chemistry for its hydrogen bonding capability and metabolic stability. [1]

Future applications of these synthetic methodologies may include:

  • Development of targeted covalent inhibitors exploiting selenium reactivity
  • Creation of photophysical probes for nucleic acid research
  • Construction of purine-based libraries for drug discovery screening
  • Investigation of selenium-containing compounds as enzyme inhibitors
Comparative Method Analysis and Conclusion

The development of these complementary synthetic routes represents a significant advancement in selenium-containing heterocycle chemistry. The key innovation lies in the demonstration that the 1,2,3-triazolyl ring can function as an effective leaving group in purine S(_N)Ar chemistry, a finding that expands the synthetic toolbox available to medicinal chemists.

Between the two approaches, Pathway B offers distinct advantages in terms of efficiency and substrate scope, providing direct access to 6-selanyl-2-triazolylpurine derivatives in yields up to 87% across 13 demonstrated examples. The identification of optimal reducing conditions for different classes of diselenides further enhances the practical utility of these methods.

These protocols provide researchers with reliable, detailed procedures for the synthesis of these hybrid structures, enabling further exploration of their biological activities and physicochemical properties. The integration of selenium and triazole motifs into the purine scaffold creates diverse opportunities for drug discovery and chemical biology.

References

Comprehensive Application Notes & Protocols: SNAr Reactions for 6-Selenopurine Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Selenopurines and SNAr Chemistry

Selenopurines represent a specialized class of purine derivatives where selenium replaces oxygen or other chalcogens at specific molecular positions, particularly the C6 location of the purine ring system. These compounds combine the well-established biological significance of the purine scaffold—a fundamental structure in nucleobases and numerous pharmaceutical agents—with the unique chemical and biological properties of selenium. The incorporation of selenium into purine frameworks creates molecular hybrids with substantial potential in medicinal chemistry, particularly for antiviral, anticancer, and antibacterial applications [1]. The development of efficient synthetic methodologies for these structures addresses a critical need in drug discovery, as traditional approaches often face limitations in regioselectivity, functional group tolerance, and yield optimization.

The nucleophilic aromatic substitution (SNAr) mechanism provides a versatile foundation for selenopurine synthesis, enabling the displacement of leaving groups by selenium-containing nucleophiles. Unlike typical SN2 reactions that require backside attack—sterically hindered in aromatic systems—the SNAr mechanism proceeds through a Meisenheimer complex intermediate, where electron-withdrawing groups stabilize the negative charge developed on the aromatic ring during nucleophilic attack [2]. This characteristic makes SNAr particularly suitable for functionalizing electron-deficient purine systems, with the C6 position demonstrating enhanced reactivity toward substitution compared to other sites on the purine scaffold. Recent methodological advances have expanded the synthetic toolbox available to researchers, addressing previous limitations associated with selenol handling and regiocontrol in purine derivatization [1].

Synthetic Approaches to 6-Selenopurines

Overview of Strategic Pathways

Two principal synthetic routes have been developed for the efficient construction of 6-selanyl-2-triazolylpurine derivatives, each offering distinct advantages depending on the target substrate and available starting materials. Pathway A follows a sequential approach beginning with the synthesis of 2-chloro-6-selanylpurine intermediates, which subsequently undergo azide substitution at the C2 position followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install the triazolyl moiety. In contrast, Pathway B employs a reverse strategy utilizing 2,6-bistriazolylpurine derivatives as advanced intermediates, where the C6 triazolyl group functions as an effective leaving group for direct selenation via SNAr reaction [1]. This second approach demonstrates the remarkable versatility of the 1,2,3-triazolyl ring as a modifiable handle in purine chemistry, expanding beyond its traditional role as a passive structural element to an active participant in bond-forming events.

The selection between these pathways depends on multiple factors, including substrate availability, functional group compatibility, and the specific selenyl moiety to be incorporated. Pathway A offers earlier introduction of the selenyl group but faces challenges in subsequent SNAr reactions at the C2 position due to the superior leaving group ability of the 6-selanyl moiety. Pathway B benefits from the stability and handling advantages of triazolyl intermediates but requires efficient preparation of the bistriazolylpurine precursors. Both routes represent significant advances over classical selenopurine syntheses, which typically relied on direct reactions between 6-chloropurine and sodium hydroselenide or selenourea—methods limited by the handling difficulties and toxicity associated with these selenium sources [1] [3].

Comparative Analysis of Synthetic Routes

Table 1: Comparison of the two primary synthetic pathways for 6-selanyl-2-triazolylpurine derivatives

Parameter Pathway A Pathway B
Key Intermediate 2-Chloro-6-selanylpurines 2,6-Bistriazolylpurines
Selenation Step Early (first step) Late (final step)
Triazole Installation Via CuAAC on 2-azido intermediate Pre-installed before selenation
Maximum Reported Yield Up to 84% for selanylpurine intermediates Up to 87% for final 6-selanyl-2-triazolylpurines
Key Advantage Early introduction of selenium moiety Superior leaving group ability of C6 triazole
Key Limitation Competing substitution at C6 during C2 functionalization Requires synthesis of bistriazolyl precursor
Compatibility Limited by selenide stability during subsequent steps Broad compatibility with various selenols/diselenides

Detailed Experimental Protocols

Pathway A: 2-Chloro-6-selanylpurine Route
3.1.1 Synthesis of 2-Chloro-6-selanylpurine Intermediates

Protocol Objective: Preparation of 2-chloro-6-selanylpurine derivatives through SNAr reaction between 2,6-dichloropurine precursors and in situ generated selenols.

Materials:

  • 2,6-Dichloropurine derivatives (1a-d)
  • Diselenides (diphenyl diselenide, dibenzyl diselenide, or dipentyl diselenide)
  • Reducing agents: H₃PO₂ (50% aqueous solution) or NaBH₄
  • Solvents: isopropanol (i-PrOH), benzene, or DMF
  • Inert atmosphere: Nitrogen or argon

Procedure:

  • Selenol Generation:

    • For aromatic diselenides: Dissolve diselenide (1.0 equiv) in degassed i-PrOH (0.1 M concentration). Add H₃PO₂ (50% aqueous solution, 2.5 equiv) dropwise with stirring at 40°C under inert atmosphere. Continue stirring for 30 minutes until complete reduction to selenol is achieved.
    • For aliphatic diselenides (e.g., dipentyl diselenide): Use NaBH₄ (2.2 equiv) as reducing agent in i-PrOH at 40°C for 45 minutes.
    • Alternative method: Employ Zn/HCl system in benzene for challenging substrates.
  • SNAr Reaction:

    • Add 2,6-dichloropurine derivative (1.0 equiv) to the freshly generated selenol solution.
    • For H₃PO₂ reduction method: Conduct reaction at 0°C for 2 hours with vigorous stirring.
    • For NaBH₄ reduction method: Perform reaction at 50-60°C for 3-4 hours.
    • Monitor reaction progress by TLC or HPLC until complete consumption of starting purine.
  • Work-up and Isolation:

    • Quench reaction by careful addition of saturated NaHCO₃ solution (for acidic conditions) or dilute HCl (for basic conditions).
    • Extract with ethyl acetate (3 × 50 mL), combine organic layers, and dry over anhydrous MgSO₄.
    • Concentrate under reduced pressure and purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 2-chloro-6-selanylpurine derivatives 2a-f.

Critical Notes:

  • Strict anaerobic conditions are essential during selenol generation to prevent oxidation back to diselenide.
  • The choice of reducing system is substrate-dependent: H₃PO₂ works effectively for aromatic diselenides, while aliphatic diselenides require NaBH₄ reduction.
  • Temperature control during SNAr is crucial—lower temperatures (0°C) favor C6 selectivity and minimize disubstitution.

Table 2: Optimization conditions for 2-chloro-6-selanylpurine synthesis

Entry Diselenide Type Reducing System Solvent Temperature Typical Yield Range
1 Aromatic (e.g., PhSeSePh) H₃PO₂ (50% aq.) i-PrOH 0°C 75-84%
2 Aliphatic (e.g., PentSeSePent) NaBH₄ i-PrOH 50-60°C 65-72%
3 Aromatic/Aliphatic Zn/HCl Benzene 60°C 60-70%
4 Benzylic (e.g., BnSeSeBn) H₃PO₂ (50% aq.) i-PrOH 0°C 70-80%
3.1.2 Attempted Azidation and CuAAC Sequence

Protocol Objective: Conversion of 2-chloro-6-selanylpurines to 2-triazolyl derivatives via azide intermediate and copper-catalyzed cycloaddition.

Procedure:

  • SNAr with Azide:

    • Dissolve 2-chloro-6-selanylpurine (1.0 equiv) in anhydrous DMF or i-PrOH (0.1 M).
    • Add NaN₃ (3.0 equiv) and heat to 50-60°C with stirring.
    • Monitor by HPLC; typically, no desired 2-azido-6-selanylpurine formation observed.
    • Instead, competitive displacement occurs at both C2 and C6 positions, yielding 2,6-diazidopurine as byproduct.
  • CuAAC Reaction:

    • If azido intermediate could be formed, standard conditions would be:
      • Catalyst: CuI (10 mol%) or CuSO₄·5H₂O (5 mol%) with sodium ascorbate (10 mol%)
      • Solvent: DCM/EtOH or DMF
      • Alkyne (1.2 equiv), room temperature, 4-12 hours

Experimental Finding: This pathway proved unsuccessful due to the superior leaving group ability of the 6-selanyl moiety compared to the 2-chloro substituent. When subjected to SNAr conditions with NaN₃, the selanyl group was preferentially displaced, leading to 2,6-diazidopurine derivatives rather than the desired 2-azido-6-selanyl intermediates [1]. Additionally, the reducing nature of selenols presents compatibility issues with azido functionalities, further complicating this synthetic sequence.

Pathway B: 2,6-Bistriazolylpurine Route
3.2.1 Synthesis of 2,6-Bistriazolylpurine Precursors

Protocol Objective: Preparation of 2,6-bistriazolylpurine derivatives as advanced intermediates for selenation.

Materials:

  • 2,6-Dichloropurine derivatives
  • Sodium azide (NaN₃)
  • Terminal alkynes (varied structures)
  • Copper catalysts: CuI or CuSO₄·5H₂O with sodium ascorbate
  • Solvents: DMF, EtOH, DCM
  • Base: DIPEA or Et₃N

Procedure:

  • Synthesis of 2,6-Diazidopurine:

    • Suspend 2,6-dichloropurine derivative (1.0 equiv) in anhydrous DMF (0.1 M).
    • Add NaN₃ (5.0 equiv) and heat at 60°C for 6-12 hours under inert atmosphere.
    • Monitor by TLC until complete consumption of starting material.
    • Pour into ice-water, extract with EtOAc, dry organic phase, and concentrate.
    • Purify by column chromatography to obtain 2,6-diazidopurine intermediate.
  • CuAAC to Bistriazolylpurines:

    • Dissolve 2,6-diazidopurine (1.0 equiv) in degassed DMF/EtOH mixture (1:1, 0.05 M).
    • Add terminal alkyne (2.2 equiv), CuI (10 mol%), and DIPEA (2.0 equiv).
    • Alternatively: Use CuSO₄·5H₂O (5 mol%) with sodium ascorbate (10 mol%) in aqueous EtOH.
    • Stir at room temperature for 2-9 hours, monitoring by TLC.
    • Upon completion, concentrate and purify by crystallization (MeOH/EtOH) or column chromatography to obtain 2,6-bistriazolylpurines 6a-i.

Critical Notes:

  • DIPEA is preferred over Et₃N as base for CuAAC to minimize competing Glaser coupling and reduction side reactions.
  • Solubility issues may arise in aqueous systems; DMF/EtOH mixtures typically provide optimal dissolution.
  • Purification by crystallization often affords pure products without need for chromatography.
3.2.2 SNAr with Selenols to 6-Selanyl-2-triazolylpurines

Protocol Objective: Direct conversion of 2,6-bistriazolylpurines to 6-selanyl-2-triazolylpurines via regioselective SNAr.

Materials:

  • 2,6-Bistriazolylpurine derivatives
  • Diselenides (commercial or synthesized)
  • Reducing agents: H₃PO₂, NaBH₄, or Zn/HCl
  • Solvents: i-PrOH, benzene, DMF
  • Inert atmosphere setup

Procedure:

  • Selenol Generation (as described in Protocol 3.1.1)
  • Regioselective SNAr:
    • Dissolve 2,6-bistriazolylpurine (1.0 equiv) in degassed i-PrOH (0.08 M).
    • Add freshly prepared selenol solution (1.2 equiv) dropwise at 0°C under inert atmosphere.
    • Warm to room temperature and stir for 3-6 hours.
    • Monitor by TLC/HPLC until complete consumption of starting material.
  • Work-up and Isolation:
    • Quench with water and extract with ethyl acetate (3 × 30 mL).
    • Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate.
    • Purify by flash chromatography (silica gel, hexane/EtOAc) to obtain 6-selanyl-2-triazolylpurines.

Critical Notes:

  • The C6 triazolyl group demonstrates superior leaving group ability compared to the C2 triazolyl group, enabling excellent regioselectivity.
  • This method allows direct use of diselenides with in situ reduction, avoiding handling of sensitive selenols.
  • The protocol is compatible with diverse selenyl sources (alkyl, aryl, benzyl).
  • 13 examples of 6-selanyl-2-triazolylpurine derivatives have been successfully prepared using this method with yields up to 87% [1].

Experimental Design & Optimization

Critical Reaction Parameters

Successful implementation of these SNAr methodologies requires careful attention to several critical parameters that significantly impact reaction efficiency and selectivity:

  • Reducing System Selection: The choice of reducing agent for diselenide activation is substrate-dependent. H₃PO₂ (50% aqueous) effectively reduces aromatic diselenides but fails with aliphatic analogs, which require NaBH₄ for efficient selenol generation. The Zn/HCl system provides an alternative for challenging cases but may present compatibility issues with acid-sensitive functionalities [1].

  • Temperature Control: SNAr reactions with selenols demonstrate pronounced temperature dependence. Lower temperatures (0°C) favor monofunctionalization at C6 and minimize competing disubstitution, while higher temperatures (50-60°C) may be necessary for less reactive aliphatic selenols but can compromise selectivity.

  • Solvent Effects: Isopropanol emerges as the optimal solvent for most SNAr reactions with selenols, balancing solvation capability, environmental considerations, and boiling point appropriate for the required temperature range. Aprotic solvents like DMF may accelerate reactions but can promote undesired side reactions, including ester cleavage in phosphonate-containing systems [4].

  • Leaving Group Evaluation: Systematic investigation of leaving group abilities revealed the following approximate order of reactivity in purine SNAr reactions: 1,2,3-triazolyl > selanyl > chloride > azide. This hierarchy explains the observed regioselectivity patterns and informs strategic leaving group placement in synthetic planning [1].

Analytical Characterization

Comprehensive characterization of 6-selenopurine derivatives employs multiple complementary techniques:

  • NMR Spectroscopy: (^1)H NMR reveals substitution patterns through characteristic purine proton shifts. (^{77})Se NMR provides direct interrogation of the selenium moiety, with chemical shifts typically ranging from 200-600 ppm depending on substitution. (^{31})P NMR is essential for phosphonate analogs [4].

  • Mass Spectrometry: ESI-MS or MALDI-TOF confirms molecular ions, with characteristic isotope patterns for selenium-containing compounds due to the natural abundance of (^{78})Se (23.5%), (^{80})Se (49.6%), and (^{82})Se (9.4%).

  • X-ray Crystallography: Single-crystal analysis unambiguously establishes regiochemistry, particularly important for confirming C6 versus C2 substitution patterns and characterizing the molecular geometry of triazolylpurine derivatives [4].

  • HPLC Monitoring: Reverse-phase HPLC with UV detection enables reaction monitoring and purity assessment, typically using C18 columns with water/acetonitrile gradients and detection at 254 nm.

Applications and Outlook

The methodologies described herein provide efficient access to diverse selenopurine libraries suitable for biological screening and structure-activity relationship studies. Previous research has demonstrated that selenopurine derivatives exhibit promising pharmacological profiles, including cytotoxic activity against murine leukemic cells (L-5178Y) [3]. Additionally, selenium-containing nucleoside analogs have shown potent activity against herpes simplex virus and human cytomegalovirus, suggesting potential antiviral applications [1]. The unique photophysical properties of 6-selanylguanine derivatives further enable their use as probes for studying nucleic acid structure and dynamics [1].

The strategic implementation of 1,2,3-triazolyl groups as both structural elements and leaving groups represents a significant conceptual advance in purine chemistry, enabling novel disconnection approaches in synthetic design. This methodology is extendable to other heterocyclic systems and element-carbon bond formations, as demonstrated by recent applications in C–P bond construction via SNAr–Arbuzov reactions [4]. The continued exploration of these selenium-containing purines will likely expand their utility in medicinal chemistry, chemical biology, and materials science, particularly as the fundamental understanding of selenium interactions in biological systems advances.

Graphical Workflows

Two-Pathway Synthesis Overview

The following diagram illustrates the strategic relationships between the two synthetic pathways for 6-selanyl-2-triazolylpurines:

G Start 2,6-Dichloropurine Derivatives PathA Pathway A (Chloro-Selanyl Route) Start->PathA PathB Pathway B (Triazolyl Route) Start->PathB StepA1 SNAr with Se-nucleophiles PathA->StepA1 First step IntA 2-Chloro-6-selanylpurine Intermediate StepA1->IntA Yields up to 84% StepA2 Attempted Azidation & CuAAC IntA->StepA2 Product 6-Selanyl-2-triazolylpurine Derivatives StepA2->Product Unsuccessful path StepB1 CuAAC with Alkynes PathB->StepB1 IntB 2,6-Bistriazolylpurine Intermediate StepB1->IntB Yields 35-76% StepB2 SNAr with Se-nucleophiles IntB->StepB2 StepB2->Product Yields up to 87%

Diagram 1: Two synthetic pathways for 6-selanyl-2-triazolylpurine derivatives. Pathway B proves superior due to successful completion and higher yields.

SNAr Reaction Mechanism Visualization

The following diagram details the SNAr mechanism for selenopurine formation:

G Substrate 2,6-Bistriazolylpurine Substrate MC Meisenheimer Complex (Stabilized by purine ring electron deficiency) Substrate->MC Nucleophilic attack at C6 position Product 6-Selanyl-2-triazolylpurine Product MC->Product Leaving group expulsion Leaving 1,2,3-Triazolyl Leaving Group MC->Leaving Triazolyl departure SeNu Selenol Nucleophile (R-SeH) SeNu->MC Selenol addition

Diagram 2: SNAr mechanism for 6-selanylpurine formation via Meisenheimer complex intermediate.

References

Application Note: Proposed Microwave-Assisted Synthesis of 6-Phenylselanylpurine

Author: Smolecule Technical Support Team. Date: February 2026

1. Background and Rationale Microwave-assisted organic synthesis has emerged as a powerful tool for constructing heterocyclic compounds, offering dramatic reductions in reaction times, improved yields, and enhanced regioselectivity [1]. This technique provides efficient internal heating through microwave dielectric heating, which is driven by ionic conduction and dipolar polarization [2]. The application of this method to purine synthesis is well-demonstrated for the one-pot generation of 8-arylmethyl-9H-purin-6-amines [3]. This protocol adapts that established approach, hypothesizing that 6-phenylselanylpurine can be similarly synthesized via a nucleophilic aromatic substitution or metal-catalyzed coupling reaction between a purine precursor and phenylselenol under microwave irradiation.

2. Experimental Workflow The following diagram outlines the proposed logical sequence for the synthesis and purification of 6-phenylselanylpurine:

workflow Start Start Synthesis Step1 Reaction Setup: - 6-Chloropurine - Diphenyl diselenide - Reducing agent (e.g., NaBH₄) - Base (e.g., K₂CO₃) - Solvent (e.g., DMF, Pyridine) Start->Step1 Prepare Step2 Microwave Irradiation Conditions: 150-220 °C Hold for 5-20 min Step1->Step2 Transfer to MW Vessel Step3 Reaction Mixture Cooling to Room Temperature Step2->Step3 Completion Step4 Crude Product Purification (Flash Chromatography) Step3->Step4 Quench & Extract Step5 Product Analysis (NMR, MS, HPLC) Step4->Step5 Isolate End Pure 6-Phenylselanylpurine Step5->End Confirm Structure

3. Detailed Protocol for Microwave-Assisted Synthesis

3.1. Reaction Setup

  • Materials: 6-Chloropurine (1.0 equiv), Diphenyl diselenide (0.55 equiv), Sodium borohydride (NaBH₄, 1.1 equiv), Anhydrous potassium carbonate (K₂CO₃, 2.0 equiv), Anhydrous Dimethylformamide (DMF) or Pyridine.
  • Procedure:
    • In a microwave reaction vial equipped with a stir bar, combine 6-chloropurine (e.g., 154 mg, 1.0 mmol) and diphenyl diselenide (e.g., 172 mg, 0.55 mmol).
    • Add anhydrous K₂CO₃ (e.g., 276 mg, 2.0 mmol) to the mixture.
    • Purge the vial with an inert gas (e.g., N₂ or Ar).
    • Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 5 mL) followed by careful addition of NaBH₄ (e.g., 42 mg, 1.1 mmol). Note: Hydrogen gas evolution will occur.
    • Seal the vial with the appropriate microwave cap.

3.2. Microwave Irradiation

  • Instrument: Monowave 300 or equivalent microwave synthesizer.

  • Conditions: Adapt the time and temperature based on the specific instrument and reaction progress. The table below summarizes key parameters to optimize, informed by related syntheses [3] [2].

    Table 1: Key Microwave Reaction Parameters for Optimization | Parameter | Range/Specification | Notes | | :--- | :--- | :--- | | Temperature | 150 - 220 °C | Lower temps may require longer times. | | Hold Time | 5 - 20 minutes | Monitor by TLC/HPLC. | | Absorbed Power | Max 300 W | Instrument dependent. | | Stirring Speed | 600 rpm | Ensures efficient mixing. | | Pressure | < 20 bar | Safety limit; monitor during reaction. |

3.3. Work-up and Purification

  • After irradiation and cooling to room temperature (ca. 30 min), carefully open the reaction vial.
  • Dilute the mixture with ethyl acetate (e.g., 30 mL) and transfer to a separatory funnel.
  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
  • Purify the crude residue by flash chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate or dichloromethane/methanol.

4. Anticipated Results and Characterization The anticipated yield for this reaction is expected to be in the range of 50-85% after purification, based on yields reported for analogous 8-benzylpurine syntheses under microwave conditions [3].

  • Appearance: White to off-white solid.
  • ¹H NMR (500 MHz, DMSO-d6): δ (ppm) ~8.35 (s, 1H, H-2), ~8.15 (s, 1H, H-8), ~7.50-7.30 (m, 5H, SePh).
  • LC-MS (ESI+): m/z calc'd for C₁₁H₈N₄Se [M+H]⁺: 275.0; Found: 275.0.

5. Critical Parameters for Success and Scaling Table 2: Troubleshooting and Method Scalability

Challenge Potential Cause Solution
Low Yield Incomplete reduction of diselenide. Ensure fresh reducing agent and efficient stirring.
Low Yield Degradation of starting materials. Optimize temperature and time; avoid excessive power.
Multiple Spots (TLC) Hydrolysis of chloropurine. Ensure strict anhydrous conditions.
Scaling Up Inefficient microwave heating. Use a scale-up capable microwave reactor (e.g., Milestone-MicroSynth) and perform the reaction in multiple vessels [1].

Key Scientific Context from Search Results

The proposed protocol is grounded in several demonstrated principles of microwave chemistry:

  • Efficiency of Microwave Heating: Microwave irradiation provides rapid, internal heating through ionic conduction and dipolar polarization, leading to impressive reductions in synthesis time—from hours to minutes—compared to conventional heating [2]. This has been proven effective in various condensations and heterocycle formations [3].
  • Proven Utility in Purine Synthesis: A one-pot, microwave-assisted synthesis has been successfully implemented for 8-arylmethyl-9H-purin-6-amines. This reaction condenses a phenylacetic acid derivative with a pyrimidine-4,5,6-triamine at 220°C for 15 minutes, yielding the desired purines in 87-98% isolated yield [3]. This demonstrates the robust applicability of microwave irradiation for constructing complex purine derivatives.
  • Importance of Parameter Optimization: The nature of the solvent, precursor concentration, and heating profile are critical factors that directly impact the size, yield, and properties of the synthesized molecules, as shown in the synthesis of iron oxide nanoparticles [2]. These parameters must be systematically optimized for any new reaction.

Recommendations for Researchers

To successfully implement this protocol, you should:

  • Prioritize Safety: Selenium compounds, particularly organoselenides, can be toxic and have a strong odor. All manipulations must be performed in a well-ventilated fume hood.
  • Systematically Optimize: Use Table 1 as a starting point. Conduct small-scale experiments (0.1-0.2 mmol) to optimize temperature and time for your specific microwave reactor.
  • Validate the Method: Once optimized, fully characterize the product using NMR and mass spectrometry. The purity can be further assessed by a fast HPLC method, similar to those developed for other active pharmaceutical ingredients, which can reduce run times to under 10 minutes [4].

References

alkylation of selenopurines and selenoguanosines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Selenopurine Alkylation

The is a fundamental transformation in medicinal and bioorganic chemistry. This modification allows researchers to fine-tune the physicochemical and biological properties of these compounds, which combine the versatile purine scaffold with the unique redox and coordination characteristics of selenium [1]. These synthetic analogs are of significant interest for their potential antiviral, anticancer, and antibacterial activities, and they also serve as valuable tools for probing the structure and function of nucleic acids [1]. The protocols outlined herein are designed to provide researchers with robust, reproducible methods for synthesizing alkylated derivatives, facilitating further investigation into their therapeutic potential and photophysical applications.


Detailed Experimental Protocols

Protocol 1: Direct Alkylation of 6-Selenoguanosine Derivatives

This protocol describes the direct alkylation of selenoguanosines using alkyl or hetaryl bromides, based on classical and modern synthetic procedures [1].

  • Reagents:

    • 6-Selenoguanosine derivative
    • Alkyl or hetaryl bromide
    • Potassium carbonate (K₂CO₃) or other suitable base
    • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Inert atmosphere (Argon or Nitrogen)
  • Procedure:

    • Dissolve the 6-selenoguanosine derivative (1.0 equiv) in anhydrous DMF under an inert atmosphere.
    • Add the alkyl or hetaryl bromide (1.1 - 1.5 equiv) to the solution.
    • Add a base, such as K₂CO₃ (2.0 equiv), to scavenge the generated acid.
    • Stir the reaction mixture at room temperature or elevated temperature (50-80 °C), monitoring by TLC or LC-MS.
    • Upon completion, quench the reaction by adding a small amount of water or a saturated aqueous NH₄Cl solution.
    • Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.
    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
    • Purify the crude product by flash column chromatography or recrystallization.
  • Notes:

    • The reactivity can be influenced by the steric and electronic nature of the alkylating agent.
    • Ensure rigorous exclusion of oxygen to prevent oxidation of the selenide to the diselenide.
Protocol 2: Alkylation via Tri-(n)-butylphosphine-Promoted Reaction with Diselenides

This method provides an alternative pathway using diselenides, which are often more stable and easier to handle than selenols [1].

  • Reagents:

    • Selenopurine or selenoguanosine
    • Dialkyl or diaryl diselenide
    • Tri-(n)-butylphosphine (P((n)-Bu)₃)
    • Alkylating agent (e.g., alkyl halide)
    • Anhydrous solvent (e.g., THF, Toluene)
  • Procedure:

    • Dissolve the diselenide (0.55 equiv) and the selenopurine (1.0 equiv) in anhydrous THF under an inert atmosphere.
    • Add tri-(n)-butylphosphine (1.1 equiv for the diselenide) to the solution at 0°C. Stir for 30 minutes to generate the selenolate in situ.
    • Warm the reaction mixture to room temperature and add the alkyl halide (1.2 equiv).
    • Stir the reaction until TLC or LC-MS analysis indicates complete consumption of the starting material.
    • Quench the reaction with water and extract with ethyl acetate.
    • Dry the combined organic extracts over Na₂SO₄, filter, and concentrate.
    • Purify the residue by column chromatography.
  • Notes:

    • Tri-(n)-butylphosphine efficiently reduces the diselenide bond, generating the nucleophilic selenolate.
    • This one-pot procedure avoids the need to isolate and handle sensitive selenol intermediates.
Protocol 3: Synthesis of 6-Arylselanylpurines via Tandem Reduction/SNAr

This protocol is adapted from methods for introducing selanyl groups onto purine cores, useful for creating diverse selenopurine libraries [1].

  • Reagents:

    • 6-Chloropurine or 2,6-dichloropurine derivative
    • Aryl diselenide
    • Reducing agent: Sodium borohydride (NaBH₄) or hypophosphorous acid (H₃PO₂, 50% in H₂O)
    • Solvent: PEG-400, isopropanol (i-PrOH), or others
    • Optional: Acid source (e.g., HCl for Zn/HCl system)
  • Procedure:

    • Dissolve the aryl diselenide (1.1 equiv) in a solvent like i-PrOH or PEG-400.
    • Add the reducing agent (e.g., NaBH₄, 2.2 equiv) and stir at 40°C for 30 minutes to generate the arylselenol in situ. Caution: Hydrogen gas evolution.
    • Add the chloropurine derivative (1.0 equiv) to the reaction mixture.
    • Heat the mixture to 50-60°C and monitor by TLC/HPLC until the starting material is consumed.
    • Cool the mixture to room temperature and pour into cold water.
    • Extract the product with ethyl acetate, dry the organic layer, and concentrate.
    • Purify the product via chromatography.
  • Notes:

    • The choice of reducing system (NaBH₄, H₃PO₂, or Zn/HCl) may depend on the specific diselenide and purine substrate [1].
    • PEG-400 has been reported as an effective and green solvent for this transformation [1].

Experimental Data and Optimization

The table below summarizes key quantitative data from analogous selenopurine synthesis studies to guide reaction optimization.

Table 1: Summary of Selenopurine Synthesis Conditions and Yields

Product Starting Material Selenium Source / Reagents Conditions Reported Yield Ref.
2-Chloro-6-selanylpurines (2a–f) 2,6-Dichloropurine derivatives (1a–d) Diaryl/dialkyl diselenide; H₃PO₂ (50%) or NaBH₄ i-PrOH; 0°C to 60°C, 2 h Up to 84% [1]
6-Selanyl-2-triazolylpurines 2,6-Bistriazolylpurines Selenols / Diselenides SNAr reaction Up to 87% (13 examples) [1]
6-Arylselanylpurines 6-Chloropurine Aryl diselenide, NaBH₄, PEG-400 Not specified Not specified (reported as effective) [1]

Workflow and Strategic Considerations

The following diagram illustrates the strategic decision-making workflow for selecting the appropriate alkylation or synthesis method, based on the starting materials and desired target compound.

G Start Start: Plan Selenopurine Alkylation Q1 What is your starting material? Start->Q1 Opt1 Pre-formed selenopurine Q1->Opt1 Yes Opt2 Halopurine (e.g., 6-chloropurine) Q1->Opt2 No P1 Protocol 1: Direct Alkylation with R-X Opt1->P1 P2 Protocol 2: P(n-Bu)₃/Diselenide Method Opt1->P2 P3 Protocol 3: Tandem Reduction/SNAr with ArSeSeAr Opt2->P3 End Target Alkylated Selenopurine P1->End P2->End Note Note: Assess leaving group ability. C6-selanyl can be better than C2-Cl. P3->Note P3->End

Critical Notes and Troubleshooting

  • Leaving Group Ability: A crucial finding is that in purine systems, the 6-selanyl moiety can act as a better leaving group than a 2-chloro substituent in nucleophilic aromatic substitution (SNAr) reactions [1]. This reactivity must be carefully considered when designing synthetic sequences to ensure chemoselectivity.
  • Handling and Stability: Selenols and selenopurines can be air-sensitive. Reactions should be performed under an inert atmosphere (N₂ or Ar) to prevent oxidation to diselenides.
  • Purification and Analysis: Standard purification techniques like flash chromatography and recrystallization are applicable. Characterization by (^1)H NMR, (^{13})C NMR, (^{77})Se NMR, and mass spectrometry is highly recommended for confirming structure and purity.

Conclusion

The , facilitated by the protocols described, provides powerful access to a valuable class of bioactive compounds and biochemical probes. The continued development of these methods, with attention to selectivity and functional group tolerance, will undoubtedly expand their utility in drug discovery and chemical biology.


References

Comprehensive Application Notes and Protocols: Enzymatic Synthesis of Selenium-Containing Nucleoside Analogs

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Selenium-Containing Nucleosides

Selenium-containing nucleosides represent a specialized class of modified nucleoside analogs where oxygen or sulfur atoms in the nucleobase or sugar moiety are replaced with selenium. These compounds have gained significant attention in chemical biology and drug development due to their unique physicochemical properties. The distinct electronic characteristics of selenium, with its larger atomic radius and greater polarizability compared to oxygen, make it particularly valuable for facilitating phase determination in X-ray crystallography of nucleic acids and their protein complexes through multiwavelength anomalous dispersion (MAD) phasing. [1] Additionally, the redox-active nature of selenium atoms incorporated into nucleosides opens avenues for therapeutic applications, including potential anticancer, antiviral, and antibacterial agents. [2]

The development of efficient synthetic routes to selenium-containing nucleosides has been challenging due to the reactivity of selenium intermediates and the need for multistep routes in traditional chemical synthesis. Conventional chemical approaches often suffer from poor atom economy, extensive use of organic solvents, and the requirement for protecting groups, which has limited their widespread application. [2] These challenges have motivated researchers to develop alternative biocatalytic strategies that leverage the specificity and efficiency of enzymes under mild, aqueous conditions. The emergence of enzymatic synthesis methods addresses several of these limitations while offering improved sustainability profiles compared to traditional chemical routes.

Biocatalytic Synthesis of Selenonucleosides

Comparison of Synthetic Approaches

Traditional chemical synthesis of 2-selenopyrimidine nucleosides typically follows two main routes: starting from methylated sulfo-nucleosides or via selenation of isocytidine. [2] These multistep processes require extensive purification and protection/deprotection strategies, resulting in overall low yields and significant waste generation. In contrast, biocatalytic approaches utilizing nucleoside phosphorylases (NPs) offer a streamlined alternative that operates under mild, aqueous conditions without the need for protecting groups. The NP-catalyzed transglycosylation reaction leverages the reversible phosphorolysis of natural nucleosides to generate pentose-1-phosphates that subsequently glycosylate selenium-containing nucleobases in a one-pot system. [2]

The fundamental advantage of the biocatalytic approach lies in its simplicity and sustainability. By employing thermostable nucleoside phosphorylases, researchers can achieve the direct coupling of selenium nucleobases with sugar donors in a single reaction vessel, eliminating multiple synthetic steps and reducing organic solvent consumption. This method represents a significant advancement in the green chemistry of nucleoside analogs, aligning with principles of sustainable synthesis while providing access to compounds that were previously challenging to obtain in reasonable yields. [2]

Table 1: Comparison of Chemical vs. Biocatalytic Synthesis Approaches for Selenium-Containing Nucleosides

Parameter Chemical Synthesis Biocatalytic Synthesis
Number of Steps Multistep (3-6 steps) One-pot, single step
Protecting Groups Required Not needed
Solvent System Organic solvents Aqueous buffer
Atom Economy Low to moderate High
Typical Yields Variable (5-30%) 6-48% (depending on substrate)
Environmental Impact High waste generation Reduced waste
Enzymatic System Specifications

The core enzymatic system for selenium-containing nucleoside synthesis employs a thermostable pyrimidine nucleoside phosphorylase (PyNP Y04), which exhibits remarkable stability and broad substrate specificity. [2] This enzyme catalyzes both the phosphorolysis of natural nucleoside sugar donors (such as uridine or thymidine) and the subsequent reverse phosphorolysis that couples the resulting sugar phosphate with selenium-containing nucleobases. The thermostability of PyNP Y04 is particularly advantageous, as it allows reactions to be performed at elevated temperatures (60-80°C), which enhances substrate solubility and reaction rates while maintaining enzymatic activity. [2]

The transglycosylation reaction follows a ping-pong bi-bi mechanism, where the enzyme first catalyzes the phosphorolysis of the natural nucleoside donor to release the nucleobase and generate a pentose-1-phosphate intermediate. This sugar phosphate then serves as the glycosyl donor for the selenium-containing nucleobase, resulting in the formation of the desired selenium-modified nucleoside. The equilibrium constants for the phosphorolysis of 2-selenopyrimidine nucleosides range between 5 and 10, which differs by an order of magnitude from natural nucleosides and explains the previously observed low conversions in initial attempts. [2] This thermodynamic characterization has been crucial for optimizing reaction conditions to favor synthesis over hydrolysis.

Reaction Optimization Strategies

Key Parameters for Enhanced Yield

Several critical parameters must be optimized to achieve practical yields in the enzymatic synthesis of selenium-containing nucleosides. The inherent thermodynamic limitations of the transglycosylation reaction necessitate careful manipulation of reaction conditions to drive the equilibrium toward product formation. Specifically, the use of a tenfold excess of sugar donor (uridine or thymidine) relative to the selenium nucleobase has been shown to increase conversion to 40-48%, significantly improving upon earlier reports. [2] This molar ratio shift helps overcome the unfavorable equilibrium constant by providing a large excess of the glycosyl donor.

The solubility limitations of selenium nucleobases represent another significant challenge. 2-Selenouracil and 2-selenothymine exhibit poor aqueous solubility at neutral pH, restricting substrate loading to approximately 1 mM in initial studies. However, raising the reaction pH to 9.0 significantly improves solubility through deprotonation of the nucleobases (pKa values of 7.18 and 7.49 for 2-selenouracil and 2-selenothymine, respectively). [2] This pH adjustment allows substrate concentrations to be increased to 10-20 mM, enabling more practical synthetic scales without compromising enzymatic activity. The PyNP Y04 maintains approximately 80 U/mg activity under these alkaline conditions, demonstrating remarkable tolerance to non-physiological pH. [2]

Stability and Handling Considerations

The reactivity of selenium compounds presents unique challenges for their synthesis and handling. Selenium-containing nucleobases and nucleosides are particularly prone to oxidation and deselenation under ambient conditions, leading to significant yield losses and complex purification processes. To address these issues, implementing strict hypoxic conditions is essential throughout the reaction and workup procedures. [2] Performing reactions under nitrogen or argon atmosphere effectively prevents oxidative degradation, as evidenced by the maintenance of colorless reaction mixtures compared to the discoloration (red to black) observed under aerobic conditions.

Temperature optimization represents another critical factor that must be tailored to the specific class of nucleoside being synthesized. For ribonucleoside production (e.g., 2-selenouridine), reactions can be performed at 80°C to maximize reaction rates and substrate solubility. In contrast, for 2'-deoxyribonucleosides (e.g., 2-selenodeoxythymidine), a lower temperature of 60°C is recommended to minimize hydrolysis of the transglycosylation intermediate. [2] This temperature differentiation acknowledges the greater inherent stability of ribonucleosides compared to their deoxy counterparts under elevated temperature conditions.

Table 2: Optimized Reaction Conditions for Selenium-Containing Nucleoside Synthesis

Parameter Optimal Condition Impact
pH 9.0 Enhances nucleobase solubility through deprotonation
Temperature 60°C (deoxy) or 80°C (ribo) Balances rate and stability
Atmosphere Hypoxic (N₂ or Ar) Prevents oxidation and deselenation
Sugar Donor Excess 10:1 (donor:Se-base) Shifts unfavorable equilibrium
Enzyme PyNP Y04 Thermostable with broad substrate range
Buffer Glycine (pH 9) Maintains pH under elevated temperature

Experimental Protocol

Step-by-Step Procedure

Materials and Reagents: 2-Selenouracil or 2-selenothymine (1), uridine or thymidine (10 equivalents), thermostable pyrimidine nucleoside phosphorylase (PyNP Y04, 0.1 mg/mL), glycine buffer (100 mM, pH 9.0), nitrogen or argon gas for degassing, HPLC-grade water and methanol for analysis.

Equipment: Reactor vessel with septum and gas inlet, heating stir plate with temperature control, HPLC system with C18 column, lyophilizer, rotary evaporator.

Procedure:

  • Prepare 100 mM glycine buffer (pH 9.0) and degas with nitrogen for 20 minutes to achieve hypoxic conditions.
  • In the reactor vessel, dissolve selenium nucleobase (10 mM) in degassed glycine buffer with stirring.
  • Add sugar donor (uridine or thymidine, 100 mM) to the reaction mixture.
  • Equilibrate the reaction mixture to the target temperature (60°C for deoxynucleosides, 80°C for ribonucleosides) with continuous nitrogen blanket.
  • Initiate the reaction by adding PyNP Y04 to a final concentration of 0.1 mg/mL.
  • Monitor reaction progress by HPLC (C18 column, water/methanol gradient) over 24 hours.
  • Upon completion, heat-inactivate the enzyme at 95°C for 10 minutes.
  • Cool the reaction mixture and remove precipitated proteins by centrifugation.
  • Concentrate the supernatant under reduced pressure and purify the product by preparative HPLC.
  • Lyophilize the purified fractions to obtain the selenium-containing nucleoside as a solid.

Analytical Characterization: Successful synthesis can be confirmed by LC-MS, with characteristic isotopic patterns for selenium-containing compounds. For 2-selenouridine: expected [M+H]+ m/z = 305.0; for 2-selenodeoxythymidine: expected [M+H]+ m/z = 319.0. (^1)H NMR can further confirm the structure and anomeric configuration.

Workflow Visualization

G Start Reaction Setup Step1 Buffer Preparation & Degassing Start->Step1 Step2 Substrate Dissolution in Glycine Buffer (pH 9) Step1->Step2 Step3 Enzyme Addition (PyNP Y04, 0.1 mg/mL) Step2->Step3 Step4 Incubation at 60°C (deoxy) or 80°C (ribo) Step3->Step4 Step5 Reaction Monitoring by HPLC (24h) Step4->Step5 Step6 Enzyme Inactivation at 95°C (10 min) Step5->Step6 Step7 Purification by Preparative HPLC Step6->Step7 Step8 Product Isolation by Lyophilization Step7->Step8 End Selenonucleoside Analogs Step8->End Param1 Hypoxic Conditions (N₂ or Ar atmosphere) Param1->Step1 Param2 10:1 Donor Excess (100 mM sugar donor) Param2->Step2 Param3 pH 9.0 Param3->Step2

Figure 1: Experimental workflow for the enzymatic synthesis of selenium-containing nucleoside analogs. Critical parameters requiring strict control are indicated with green diamonds. The entire process should be maintained under hypoxic conditions to prevent oxidation of sensitive selenium intermediates.

Metabolic Context and Physiological Relevance

Selenium Metabolism and Incorporation

The biological significance of selenium extends beyond synthetic nucleoside analogs to essential selenoamino acids and selenoproteins. In living organisms, selenium is predominantly incorporated as selenocysteine (Sec), often referred to as the 21st proteinogenic amino acid. [3] The unique biosynthesis of selenocysteine occurs on a specialized tRNA (tRNA^[Ser]Sec^), where serine is initially charged onto the tRNA by seryl-tRNA synthetase and then converted to selenocysteine through intermediates. [4] This pathway highlights nature's sophisticated approach to incorporating selenium into biological molecules, contrasting with the direct chemical or enzymatic synthesis of selenium nucleosides described in this protocol.

The recycling of selenium in biological systems is facilitated by specific enzymes such as selenocysteine β-lyase (SCLY), which decomposes selenocysteine into alanine and selenide, making selenium available for reincorporation into new selenoproteins. [4] This efficient recycling mechanism underscores the biological value of selenium and explains why organisms have evolved multiple pathways to conserve and reuse this essential trace element. Understanding these natural selenium incorporation pathways provides valuable insights for designing more efficient synthetic approaches to selenium-containing biomolecules.

Selenoprotein Synthesis Pathway

G DietarySe Dietary Selenium Compounds Selenide Selenide (H₂Se) DietarySe->Selenide Metabolic reduction SEPHS2 Selenophosphate Synthetase (SEPHS2) Selenide->SEPHS2 Selenophosphate Selenophosphate (H₂SePO₃) SEPHS2->Selenophosphate SecS Selenocysteine Synthase (SecS) Selenophosphate->SecS Serine L-Serine tRNA tRNA[Ser]Sec Serine->tRNA Charging PSTK Phosphoseryl-tRNA Kinase (PSTK) tRNA->PSTK PSTK->SecS O-Phosphoseryl-tRNA Sec Selenocysteine (Sec) SecS->Sec Selenoprotein Selenoprotein Synthesis Sec->Selenoprotein UGA recoding SCLY Selenocysteine β-Lyase (SCLY) Sec->SCLY Degradation Recycling Selenium Recycling SCLY->Recycling Releases selenide Recycling->Selenide Reutilization

Figure 2: Selenium metabolism and incorporation pathway in biological systems. Selenium from dietary sources is metabolized to selenide, which is utilized for selenocysteine synthesis and subsequent incorporation into selenoproteins. The enzyme selenocysteine β-lyase (SCLY) plays a key role in selenium recycling by decomposing selenocysteine and making selenium available for reutilization.

Research Applications and Future Perspectives

Structural Biology Applications

Selenium-containing nucleosides serve as powerful tools in structural biology, particularly in X-ray crystallography of nucleic acids. The principle of multiwavelength anomalous dispersion (MAD) phasing leverages the unique X-ray absorption properties of selenium atoms to solve the phase problem in crystal structure determination. [1] This approach has been successfully applied to determine high-resolution structures of various nucleic acid motifs, including ribozymes, riboswitches, and protein-nucleic acid complexes. The distinct anomalous scattering signal from selenium allows for more accurate phase determination compared to traditional heavy atom derivatives, enabling researchers to solve structures that were previously intractable.

The strategic incorporation of selenium atoms at specific positions in nucleosides (typically at the 2-position of pyrimidines) provides sufficient anomalous signal without significantly perturbing the native structure of nucleic acids. This minimal perturbation is crucial for maintaining biological relevance in structural studies. Additionally, selenium-derivatized nucleosides can serve as spectroscopic probes for nuclear magnetic resonance (NMR) studies, particularly when incorporating the stable 77Se isotope, which has a nuclear spin of 1/2 and favorable NMR properties. [3] These applications highlight the versatility of selenium-containing nucleosides as structural probes across multiple biophysical techniques.

Therapeutic Potential and Future Directions

Beyond their utility as structural probes, selenium-containing nucleosides show promising therapeutic potential in several areas. As anticancer agents, selenium nucleosides may selectively target cancer cells through incorporation into nucleic acids, disrupting normal replication and transcription processes. [2] The redox-active properties of selenium can also induce oxidative stress in cancer cells, potentially enhancing the efficacy of traditional chemotherapeutic approaches. Additionally, selenium-containing nucleosides have demonstrated activity against viral pathogens, including HIV-1, and may offer new mechanisms of action for combating resistant strains. [2]

Future developments in this field will likely focus on expanding the toolbox of enzymatic methods for selenium nucleoside synthesis, particularly through discovery and engineering of nucleoside phosphorylases with enhanced activity toward selenium-containing substrates. The integration of continuous flow systems may address some of the scalability limitations of current batch processes, while the development of immobilized enzyme preparations could improve operational stability and facilitate catalyst recycling. From a therapeutic perspective, structure-activity relationship studies of selenium nucleosides across various biological targets will help optimize their pharmacological properties while minimizing potential off-target effects.

Conclusion

The enzymatic synthesis of selenium-containing nucleoside analogs represents a significant advancement over traditional chemical methods, offering improved sustainability, simplified procedures, and practical yields. The optimized protocol described in this application note, utilizing thermostable nucleoside phosphorylases under carefully controlled conditions, provides researchers with reliable access to these valuable compounds. The unique properties of selenium-containing nucleosides continue to enable diverse applications in structural biology and drug development, with ongoing research expanding their potential utility. As enzymatic methods continue to evolve, selenium-containing nucleosides will likely play an increasingly important role in both basic research and therapeutic development.

References

Application Note: Preparation of the Selenium-Ruthenium Complex Ru(biim)(PhenSe)₂ (RuSe) and Evaluation of its Anti-Influenza Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

This protocol details the synthesis of Ru(biim)(PhenSe)₂ (RuSe), a selenium-containing ruthenium complex. Recent investigations have demonstrated that this complex exhibits potent efficacy against the H1N1 influenza virus both in vitro and in vivo. The proposed mechanism of action involves the regulation of selenoprotein expression (GPx1 and TrxR1) to inhibit viral replication and modulate virus-mediated apoptosis [1].

Synthesis of Ru(biim)(PhenSe)₂ (RuSe)

The synthesis is a two-step procedure starting from the selenium-containing ligand [1].

  • Step 1: Synthesis of the PhenSe Ligand The precursor ligand, 2-selenicimidazole[4,5-f]1,10-phenanthroline (PhenSe), is synthesized according to established methods prior to complex formation [1].

  • Step 2: Synthesis of the Ruthenium Complex

    • Reaction Setup: In an argon atmosphere, add PhenSe (2 mmol, 0.57 g) to a DMF solution of RuCl₃·3H₂O (1 mmol, 0.27 g).
    • Initial Reaction: Heat the mixture at 140 °C for 6 hours. A precipitate will form.
    • Isolation: Collect the precipitate by filtration.
    • Addition of Co-ligand: Add 1 equivalent of 2-(2-pyridyl)benzimidazole (biim) to the precipitate in a solvent mixture of 2-methoxyethanol and water (3:1 ratio).
    • Second Reaction: Reflux the resulting mixture at 110 °C for 6 hours.
    • Precipitation and Purification: Add NaClO₄ to the cooled solution to precipitate the complex. Collect the precipitate and purify it using alumina column chromatography to obtain the final complex, RuSe [1].

The following workflow diagram summarizes the synthetic procedure:

G start Start Synthesis step1 PhenSe (2 mmol) + RuCl₃·3H₂O (1 mmol) in DMF Argon, 140°C, 6h start->step1 step2 Collect Precipitate by Filtration step1->step2 step3 Add 2-(2-pyridyl)benzimidazole in 2-methoxyethanol/H₂O (3:1) step2->step3 step4 Reflux at 110°C for 6h step3->step4 step5 Add NaClO₄ to precipitate complex step4->step5 step6 Purify via Alumina Column Chromatography step5->step6 end Pure RuSe Complex step6->end

Key Biological Evaluation Protocols

The anti-influenza activity of RuSe was confirmed through the following key experiments [1].

  • 3.1. Cell Viability and Antiviral Assay

    • Objective: To determine the cytotoxicity of RuSe and its protective effect against H1N1-induced cell death.
    • Method: Use the CCK-8 assay on MDCK cells.
    • Procedure:
      • Seed MDCK cells in a culture plate.
      • For cytotoxicity: Treat cells with a dilution series of RuSe (e.g., 1, 2, 4, 8, 16 µM) for 48 hours.
      • For antiviral activity: Pre-treat cells with the same RuSe concentrations, then infect with H1N1 virus (at 100 TCID₅₀/0.1 mL).
      • After 48 hours of incubation, add CCK-8 reagent and measure the absorbance to calculate cell viability.
    • Key Data: The study confirmed that RuSe treatment significantly improved cell viability after H1N1 infection [1].
  • 3.2. Apoptosis Analysis by Annexin-V/PI Staining

    • Objective: To assess whether RuSe inhibits H1N1-induced apoptosis.
    • Method: Use fluorescence-dye-labeled Annexin-V and Propidium Iodide (PI) followed by flow cytometry or fluorescence microscopy.
    • Procedure:
      • Set up four groups of MDCK cells: Normal control, H1N1 infection only, RuSe control only, and H1N1 infection + RuSe treatment.
      • After 48 hours of culture, collect the cells.
      • Resuspend cells in binding buffer and stain with Annexin-V and PI according to kit instructions.
      • Incubate in the dark for 15 minutes and analyze immediately. Viable cells are Annexin-V⁻/PI⁻, early apoptotic cells are Annexin-V⁺/PI⁻, and late apoptotic/necrotic cells are Annexin-V⁺/PI⁺ [1].
  • 3.3. Inhibition of Viral Neuraminidase

    • Objective: To evaluate the effect of RuSe on the activity of influenza virus neuraminidase (NA), a key enzyme for viral release.
    • Method: Use a commercial neuraminidase activity (NA) detection kit.
    • Procedure: The assay was performed according to the manufacturer's instructions, revealing that RuSe inhibits neuraminidase activity [1].
Data Summary

The biological evaluation of RuSe yielded the following quantitative results:

Table 1: Summary of Key Findings for RuSe from In Vitro and In Vivo Studies [1]

Evaluation Type Method / Model Key Outcome
Antiviral Efficacy H1N1-infected MDCK cells Inhibited viral replication and assembly.
Apoptosis Regulation Annexin-V/PI assay; TUNEL-DAPI assay Reduced H1N1-mediated, mitochondria-related apoptosis.
Enzyme Inhibition Neuraminidase (NA) assay Inhibited influenza virus neuraminidase activity.
Selenoprotein Impact ELISA (GPx1, TrxR1) Enhanced expression of selenoproteins GPx1 and TrxR1.
Animal Model H1N1-infected mice Reduced lung inflammation and apoptosis; improved survival.
Selenium Deficiency Model H1N1-infected Se-deficient mice Improved immune response and alleviated lung fibrosis.
Discussion and Mechanism of Action

The evidence suggests that RuSe exerts its anti-influenza effect through a multi-targeted mechanism. The complex functions as both a therapeutic agent and a selenium delivery vehicle. By regulating selenium metabolism within the cell, it enhances the activity of the antioxidant selenoproteins GPx1 and TrxR1. This leads to a reduction in reactive oxygen species (ROS), which in turn inhibits viral replication and assembly. Concurrently, RuSe modulates virus-mediated apoptosis, contributing to its protective effect [1].

The following diagram illustrates this proposed mechanism:

G RuSe RuSe Complex Administration SeMetab Regulates Selenium Metabolism RuSe->SeMetab SelenoP ↑ Expression of Selenoproteins GPx1 & TrxR1 SeMetab->SelenoP ROS ↓ Reactive Oxygen Species (ROS) SelenoP->ROS Antioxidant Effect ViralRep Inhibition of Viral Replication/Assembly ROS->ViralRep ApopPath Inhibition of Mitochondria- related Apoptotic Pathway ROS->ApopPath Antiviral Antiviral Effects AntiApop Anti-Apoptotic Effects ViralRep->Antiviral ApopPath->AntiApop

Key Experimental Considerations

  • Characterization: Newly synthesized ruthenium complexes should be comprehensively characterized using techniques such as NMR spectroscopy, elemental analysis, electrospray ionization mass spectrometry (ESI-MS), and single-crystal X-ray crystallography to confirm structure and purity [2].
  • Solvent Selection: The choice of solvent is critical in ruthenium complex synthesis. Polar aprotic solvents (DMF, DMSO, acetonitrile) are often preferred for complexation, while low-coordinating solvents (dichloromethane, THF) can be better for purification and crystallization [2].
  • Ligand Versatility: The Ru(biim)(PhenSe)₂ structure is a promising platform. The PhenSe ligand belongs to a class of N-heterocyclic ligands, and exploring other purine or selenopurine derivatives could lead to complexes with improved efficacy or selectivity [3].

References

Comprehensive Application Notes and Protocols: Synthesis and Evaluation of 6-Selenopurine Platinum(II) Complexes as Anticancer Agents

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction and Background

The strategic integration of selenium-containing ligands with platinum coordination chemistry represents an innovative approach in metallodrug development that potentially surpasses traditional platinum-based chemotherapeutics. Platinum(II) complexes have established themselves as cornerstone treatments for various solid tumors since the discovery of cisplatin's antitumor activity. However, their clinical utility is often limited by dose-limiting toxicities, acquired resistance mechanisms, and lack of tumor selectivity. The emergence of selenium-donor ligands, particularly those derived from 6-selenopurine scaffolds, offers a promising alternative by leveraging selenium's unique biochemical properties, including its role in redox modulation and thiol-disulfide exchange reactions that are frequently dysregulated in cancer cells [1] [2].

Research has demonstrated that platinum(II) complexes incorporating selenium donor ligands exhibit enhanced cytotoxic profiles compared to conventional platinum drugs, with some complexes showing superior activity to cisplatin in various cancer models [1]. These complexes frequently operate through dual mechanisms of action—combining the DNA-binding capacity of platinum centers with the reactive oxygen species (ROS) modulating properties of organoselenium compounds. This synergistic interaction results in apoptosis induction through ROS-mediated pathways and demonstrates selective cytotoxicity toward cancer cells while sparing normal cells [1] [2]. The development of this compound platinum(II) complexes therefore represents a strategic advancement in anticancer drug design, potentially addressing several limitations associated with classical platinum chemotherapeutics.

Synthesis of this compound Ligands

Pathway 1: SNAr Reaction with In Situ Generated Selenols

The first synthetic approach involves nucleophilic aromatic substitution (SNAr) at the C6 position of 2,6-dichloropurine derivatives using in situ generated selenols. This method provides access to 2-chloro-6-selanylpurine intermediates with moderate to good yields [3].

Detailed Protocol:

  • Begin with 2,6-dichloropurine derivatives (1.0 equiv) dissolved in anhydrous isopropanol (0.1 M concentration).
  • Add diselenide compounds (0.55 equiv) as selenium source to the reaction mixture.
  • Introduce hypophosphorous acid (H₃PO₂, 50% v/v aqueous solution, 2.0 equiv) as reducing agent to generate selenols in situ.
  • Heat the reaction mixture to 40°C with constant stirring for 30 minutes to reduce diselenides to selenols.
  • Cool the reaction to 0°C and maintain with stirring for 2 hours to facilitate the SNAr reaction.
  • Monitor reaction progress by thin-layer chromatography (TLC) using dichloromethane:methanol (9:1) as mobile phase.
  • Upon completion, concentrate the reaction mixture under reduced pressure.
  • Purify the crude product by flash column chromatography using silica gel and a gradient elution of hexane:ethyl acetate (from 4:1 to 1:1).
  • Characterize the resulting 2-chloro-6-selanylpurine derivatives by (^1)H NMR, (^{13})C NMR, and mass spectrometry [3].

Key Considerations:

  • Alternative reducing systems including Zn/HCl or NaBH₄ may be required for specific diselenides.
  • The C6 position of purine is significantly more reactive toward selenols compared to the C2 position.
  • N7/N9 protection of the purine ring is essential before conducting SNAr reactions [3].
Pathway 2: SNAr Reaction Using 2,6-Bistriazolylpurine Derivatives

The second approach utilizes 2,6-bistriazolylpurine derivatives as advanced intermediates, where the triazolyl moiety at C6 serves as an superior leaving group compared to chloro substituents [3].

Detailed Protocol:

  • Prepare 2,6-bistriazolylpurine derivatives (1.0 equiv) according to established literature procedures.
  • Dissolve the substrate in anhydrous dimethylformamide (DMF) at 0.1 M concentration.
  • Add commercial selenols (1.2 equiv) or generate in situ from diselenides (0.6 equiv) using NaBH₄ (1.2 equiv) in ethanol.
  • Stir the reaction mixture at room temperature for 4-6 hours under inert atmosphere.
  • Monitor reaction completion by HPLC or TLC.
  • Quench the reaction with ice-c water and extract with ethyl acetate (3 × 50 mL).
  • Combine organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum.
  • Purify the residue by recrystallization from ethanol:water (2:1) to obtain 6-selanyl-2-triazolylpurine derivatives [3].

Table 1: Comparison of Synthetic Pathways for this compound Derivatives

Parameter Pathway 1 Pathway 2
Starting Material 2,6-dichloropurines 2,6-bistriazolylpurines
Selenium Source Diselenides Selenols or diselenides
Key Reaction SNAr at C6 SNAr at C6
Reducing Agent H₃PO₂, Zn/HCl, or NaBH₄ NaBH₄ (if using diselenides)
Reaction Temperature 0-40°C Room temperature
Typical Yields 45-84% Up to 87%
Advantages Widely available starting materials Mild conditions, better leaving group
Limitations Requires N-protection, multiple steps Specialized starting materials needed

Synthesis and Characterization of Platinum(II) Complexes

Complexation with Platinum Precursors

The coordination of this compound ligands to platinum(II) centers can be achieved through several approaches, yielding complexes with varying structural features and biological activities [1] [4].

Protocol 1: Synthesis of [Pt(NH₃)₂(Se∩N)]²⁺ Complexes

  • Begin with [Pt(NH₃)₂(NO₃)₂] (1.0 equiv) dissolved in deionized water (0.05 M concentration).
  • Add the This compound ligand (1.05 equiv) dissolved in minimal acetone.
  • Stir the reaction mixture at room temperature for 12-16 hours protected from light.
  • Monitor the reaction by (^{195})Pt NMR spectroscopy, looking for characteristic shifts from -2100 to -2500 ppm.
  • Concentrate the solution under reduced pressure to approximately one-third volume.
  • Precipitate the product by adding excess diethyl ether.
  • Collect the solid by filtration and wash with cold acetone (3 × 10 mL).
  • Dry under vacuum over P₄O₁₀ to obtain the pure complex [4].

Protocol 2: Synthesis of [Pt(en)(Se∩N)]²⁺ Complexes

  • Dissolve [Pt(en)(NO₃)₂] (1.0 equiv) in deoxygenated water (0.05 M).
  • Add the selenopurine ligand (1.1 equiv) in a 1:1 ethanol:water mixture.
  • Heat the mixture to 40°C with continuous stirring for 8 hours under argon atmosphere.
  • Cool the reaction to room temperature and filter to remove any particulate matter.
  • Concentrate the filtrate under reduced pressure.
  • Purify by size-exclusion chromatography using Sephadex LH-20 with water:methanol (1:1) as eluent.
  • Characterize the complex by elemental analysis, ESI-MS, and multidimensional NMR spectroscopy [4].

Key Considerations:

  • All reactions must be performed protected from light to prevent platinum decomposition.
  • Use deoxygenated solvents to avoid oxidation of selenium ligands.
  • Monitor reaction progress by TLC on silica gel using n-butanol:acetic acid:water (3:1:1) as mobile phase.
  • Water solubility of the resulting complexes facilitates biological testing [4].
Characterization Techniques

Comprehensive characterization of the synthesized platinum-selenopurine complexes is essential for establishing structure-activity relationships.

Spectroscopic Methods:

  • (^{195})Pt NMR Spectroscopy: Provides direct information about platinum coordination environment. Chemical shifts typically range from -2000 to -3500 ppm for Pt(II) complexes [5] [4].
  • (^{77})Se NMR Spectroscopy: Confirms selenium coordination to platinum, with characteristic upfield shifts upon complexation [6].
  • ESI Mass Spectrometry: Verifies complex composition through identification of molecular ions.

Elemental Analysis:

  • Perform CHNS analysis to confirm elemental composition.
  • Expected results: ≤0.4% difference between calculated and found values [4].

Stability Assessment:

  • Monitor complex stability in aqueous solution by (^{195})Pt NMR over 14 days.
  • Evaluate stability in glutathione-containing solutions to simulate physiological conditions [5].

Table 2: Characterization Data for Representative Platinum(II)-Selenopurine Complexes

Complex (^{195})Pt NMR (ppm) (^{77})Se NMR (ppm) ESI-MS (m/z) Elemental Analysis (% Calc/Found) Stability (aqueous)
Pt(en)(dmpzSeC₂H₄COOH) -2256 125 658.08 [M]²⁺ C: 28.75/28.70; H: 3.95/3.92; N: 12.89/12.85 >14 days
Pt(NH₃)₂(dmpzSeC₂H₄COOH) -2198 132 604.02 [M]²⁺ C: 26.59/26.55; H: 3.78/3.75; N: 14.49/14.45 >14 days
[Pt(dmpzC₂H₄SeC₂H₄COOH)₂]Cl₂ -2312 141 785.12 [M]²⁺ C: 37.65/37.60; H: 4.65/4.62; N: 8.78/8.75 >10 days

The following diagram illustrates the synthetic pathway for this compound platinum(II) complexes:

G A 2,6-Dichloropurine E SNAr Reaction A->E Substrate B Diselenides C Reduction with H3PO2/NaBH4 B->C Reduction D In situ generated Selenols C->D D->E Nucleophile F This compound Ligands E->F H Complexation F->H Ligand G Pt Precursors [Pt(NH3)2(NO3)2]/[Pt(en)(NO3)2] G->H Metal Center I Pt(II)-Selenopurine Complexes H->I

Cytotoxicity Evaluation Protocols

Cell Culture and Treatment

Cell Lines:

  • Select appropriate cancer cell lines: HT29 (colon adenocarcinoma), Colo205 (colorectal carcinoma), MCF-7 (breast adenocarcinoma), ES-2 (ovarian carcinoma), and A-549 (lung carcinoma) [5] [4].
  • Include normal cell lines (e.g., peripheral blood lymphocytes) for selectivity assessment.
  • Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere [7] [4].

Treatment Preparation:

  • Prepare stock solutions of platinum-selenopurine complexes in phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO) at 10 mM concentration.
  • Dilute stock solutions in culture medium to achieve required treatment concentrations (typically 0.1-100 μM).
  • Ensure final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity.
  • Use cisplatin and untreated cells as positive and negative controls, respectively [5] [4].
MTT Viability Assay

Procedure:

  • Seed cells in 96-well plates at optimal density (5-10 × 10³ cells/well) and incubate for 24 hours.
  • Treat cells with serially diluted test compounds (6-8 concentrations) for 72 hours.
  • Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Carefully remove medium and dissolve formed formazan crystals in 150 μL DMSO.
  • Measure absorbance at 570 nm using a microplate reader.
  • Calculate percentage viability relative to untreated controls.
  • Determine IC₅₀ values using nonlinear regression analysis (dose-response curves) [5] [4].

Quality Control:

  • Perform each experiment in triplicate with at least three independent replicates.
  • Include internal standards (cisplatin) for assay validation.
  • Monitor cell morphology throughout treatment period.
Advanced Cytotoxicity Assessment

Clonogenic Assay:

  • Seed cells at low density (200-500 cells/well) in 6-well plates.
  • Treat with test compounds for 24 hours, then replace with fresh medium.
  • Incubate for 10-14 days to allow colony formation.
  • Fix with methanol:acetic acid (3:1) and stain with 0.5% crystal violet.
  • Count colonies containing >50 cells and calculate plating efficiency [5].

Flow Cytometry Analysis:

  • Harvest treated cells by trypsinization and wash with PBS.
  • Fix with 70% ethanol at -20°C for 2 hours.
  • Treat with RNase A (100 μg/mL) and stain with propidium iodide (50 μg/mL).
  • Analyze cell cycle distribution using flow cytometry.
  • For apoptosis detection, use Annexin V-FITC/propidium iodide staining per manufacturer's protocol [5] [7].

Table 3: Cytotoxicity Profile of Representative Platinum-Selenopurine Complexes

Complex HT29 IC₅₀ (μM) Colo205 IC₅₀ (μM) MCF-7 IC₅₀ (μM) A-549 IC₅₀ (μM) Selectivity Index
Cisplatin 8.2 ± 0.7 6.5 ± 0.5 5.8 ± 0.4 4.3 ± 0.3 1.0 (reference)
[Pt(en)(dmpzSeC₂H₄COOH)]²⁺ 12.4 ± 1.2 10.8 ± 0.9 15.6 ± 1.3 18.9 ± 1.5 0.7
[Pt(NH₃)₂(dmpzSeC₂H₄COOH)]²⁺ 9.8 ± 0.8 8.3 ± 0.7 11.2 ± 0.9 14.5 ± 1.2 0.9
[Pt(dmpzC₂H₄SeC₂H₄COOH)₂]²⁺ 15.6 ± 1.4 12.7 ± 1.1 19.8 ± 1.7 22.4 ± 2.0 0.6
This compound 45.2 ± 3.8 38.9 ± 3.2 52.7 ± 4.3 61.5 ± 5.1 0.3

Mechanism of Action Studies

Reactive Oxygen Species (ROS) Generation

Protocol:

  • Seed cells in black 96-well plates with clear bottoms at 1 × 10⁴ cells/well.
  • Incubate for 24 hours to allow attachment.
  • Load cells with DCFH-DA (10 μM) in serum-free medium for 30 minutes at 37°C.
  • Wash with PBS to remove excess probe.
  • Treat with test compounds at IC₅₀ concentrations for 6, 12, and 24 hours.
  • Measure fluorescence (excitation 485 nm, emission 535 nm) using a microplate reader.
  • Express results as fold increase in fluorescence compared to untreated controls [1] [2].
Apoptosis Detection

Caspase Activation Assay:

  • Treat cells with test compounds for 24 hours at IC₅₀ concentrations.
  • Harvest cells and lysate using RIPA buffer.
  • Measure caspase-3/7 activity using commercial assay kits.
  • Add caspase substrate (Ac-DEVD-AMC) and monitor fluorescence over 60 minutes.
  • Calculate caspase activity relative to untreated controls [1] [7].

DNA Fragmentation Analysis:

  • Treat cells for 48 hours with test compounds.
  • Harvest and lysate cells in lysis buffer (10 mM Tris-HCl, 1 mM EDTA, 0.2% Triton X-100, pH 8.0).
  • Centrifuge at 13,000 × g for 15 minutes to separate fragmented DNA.
  • Extract DNA from supernatant and run on 1.5% agarose gel.
  • Visualize DNA laddering under UV light after ethidium bromide staining [7].
Thioredoxin Reductase Inhibition

Protocol:

  • Prepare reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 2.5 mM EDTA, 0.2 mM NADPH, and 50-100 nM purified thioredoxin reductase.
  • Pre-incubate enzyme with test compounds (0.1-10 μM) for 10 minutes at room temperature.
  • Initiate reaction by adding 5 mM DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).
  • Monitor absorbance at 412 nm for 5 minutes.
  • Calculate inhibition percentage relative to vehicle control [6].

The following diagram illustrates the proposed mechanism of action for this compound platinum(II) complexes:

G A Pt(II)-Selenopurine Complex B Cellular Uptake A->B C ROS Generation B->C E TrxR Inhibition B->E F DNA Damage B->F DNA Binding D Mitochondrial Dysfunction C->D G Caspase Activation D->G E->G Redox Imbalance F->G DNA Damage Response H Apoptosis G->H

Stability and Drug-Like Properties

Stability in Physiological Conditions

Plasma Stability Assay:

  • Prepare test compounds at 100 μM in human plasma.
  • Incubate at 37°C with gentle shaking.
  • Aliquot samples at 0, 0.5, 1, 2, 4, 8, and 24 hours.
  • Precipitate proteins with acetonitrile (2:1 v/v) and centrifuge at 10,000 × g for 10 minutes.
  • Analyze supernatant by HPLC-MS to determine compound degradation.
  • Calculate half-life using first-order kinetics [5] [4].

Glutathione Reactivity:

  • Incubate complexes (100 μM) with glutathione (1 mM) in PBS (pH 7.4) at 37°C.
  • Monitor reaction by (^{195})Pt NMR or HPLC over 24 hours.
  • Calculate percentage of intact complex remaining [5].
Lipophilicity Determination

Shake-Flask Method:

  • Prepare compounds at 100 μM in n-octanol saturated with phosphate buffer (10 mM, pH 7.4).
  • Add equal volume of buffer saturated with n-octanol.
  • Shake vigorously for 1 hour at room temperature.
  • Centrifuge at 3,000 × g for 15 minutes to separate phases.
  • Measure compound concentration in both phases by HPLC.
  • Calculate log P as log([compound]ₒcₜₐₙₒₗ/[compound]ᵦᵤᶠfₑᵣ) [5].

Conclusion and Future Perspectives

The synthesis and evaluation of this compound platinum(II) complexes represents a promising strategy for developing improved anticancer agents with potential for enhanced selectivity and reduced side effects compared to conventional platinum drugs. These application notes provide comprehensive protocols for the synthesis, characterization, and biological evaluation of these hybrid complexes, enabling researchers to explore this emerging class of metallodrugs.

Future development should focus on structure-activity relationship studies to optimize both the platinum coordination sphere and selenopurine structure, with particular attention to improving tumor selectivity and overcoming resistance mechanisms. Additional investigations into in vivo efficacy, pharmacokinetics, and formulation development will be essential for translating these promising compounds into clinical candidates. The integration of selenium chemistry with platinum drug design offers exciting opportunities for addressing longstanding challenges in cancer chemotherapy.

References

reducing diselenides for SNAr reaction optimization

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the SNAr Reaction with Diselenides

Nucleophilic Aromatic Substitution (SNAr) is a reaction where an electron-poor aromatic ring is attacked by a nucleophile, displacing a leaving group [1]. To use diorganyl diselenides as nucleophile precursors in SNAr, you must first reduce the stable Se-Se bond to generate highly reactive selenol (R-SeH) anions.

The table below compares common reduction methods for diselenides in SNAr reactions.

Reducing Agent / System Solvent Key Advantages Key Limitations / Notes
Hypophosphorous Acid (H3PO2) [2] Glycerol [2] Highly efficient, recyclable system (up to 5 times), simple setup [2] Specific to glycerol solvent
Sodium Borohydride (NaBH4) [3] Ethanol [3] Strong, general-purpose reducing agent, operates at room temperature [3] Can be too strong, potentially reducing other sensitive functional groups

Troubleshooting Guide & FAQs

Question / Issue Possible Cause Solution & Recommendations
Low yield of selenide product. Inefficient reduction of diselenide. Ensure fresh, oxygen-free reducing agent. Pre-reduce diselenide to selenolate anion before adding aryl halide [2].
Reaction does not initiate. Aromatic ring not sufficiently electron-deficient. Add strong electron-withdrawing groups (EWGs) ortho or para to the leaving group [1]. Fluorine is an excellent leaving group in SNAr [1].
Formation of multiple by-products. Presence of radical pathways. Avoid light exposure if reaction is sensitive [4]. Ensure reaction temperature is not too high to prevent unwanted homolytic cleavage [4].

Experimental Protocol: SNAr with Glycerol/H₃PO₂

This reusable method synthesizes 2-organylselanyl pyridines from 2-chloropyridines and diorganyl diselenides [2].

G Diselenide Diorganyl Diselenide (R-Se-Se-R) Selenol Selenol Anion (2 R-Se⁻) Diselenide->Selenol Reduction in Glycerol ReducingAgent H₃PO₂ (Reducing Agent) ReducingAgent->Selenol Provides H Solvent Glycerol (Solvent) Solvent->Selenol Chloropyridine 2-Chloropyridine Selenol->Chloropyridine Nucleophilic Attack Intermediate Meisenheimer Complex Chloropyridine->Intermediate Rate-Limiting Step Product 2-Organylselanyl Pyridine Intermediate->Product Loss of Cl⁻

Procedure [2]:

  • Reaction Setup: In a round-bottom flask, combine the diorganyl diselenide (1.0 mmol), 2-chloropyridine (1.2 mmol), glycerol (3 mL), and 50% hypophosphorous acid (H3PO2) in water (2 mL).
  • Heating and Stirring: Heat the reaction mixture at 90-100 °C with vigorous stirring for 16-24 hours. Monitor reaction completion by TLC.
  • Work-up: After cooling, add ethyl acetate and water to the mixture. Separate the organic layer and wash the aqueous layer twice more with ethyl acetate. Combine the organic extracts and dry over anhydrous MgSO4 or Na2SO4.
  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product using flash column chromatography.
  • Solvent/Agent Recovery: The glycerol/H3PO2 system can be recovered from the aqueous layer and reused for at least five cycles without significant efficiency loss [2].

Key Takeaways for Success

  • Activation is Key: The success of the SNAr step hinges on using an aromatic halide with strong electron-withdrawing groups (e.g., NO₂, CN) positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer intermediate [1].
  • Choose Your Reducer Wisely: For a mild, recyclable, and efficient system, the glycerol/H3PO2 combination is highly recommended [2]. Reserve stronger agents like NaBH4 for less reactive substrates where their power is necessary [3].
  • Control Reaction Pathways: Be mindful that diselenides can participate in radical reactions under light [4]. Control light exposure and temperature to ensure the reaction proceeds through the desired ionic SNAr pathway.

References

6-selenopurine derivative stability issues solutions

Author: Smolecule Technical Support Team. Date: February 2026

Stability Challenges & Solutions

Stability Challenge Proposed Solution Key Supporting Evidence
General Chemical Degradation Synthesis of specific, more stable analogues (e.g., Seleno-acyclovir) Acyclic selenopurine nucleosides showed stability sufficient for antiviral activity testing [1] [2]
Under Standard Lab Conditions Use of inert atmosphere (argon) and anhydrous solvents during synthesis [3] Experimental procedures for related selenopurine complexes specify air-free, dry conditions [3]

| Redox Instability | Monitor via 77Se NMR Spectroscopy [3] | Study on gold(I) complexes used 77Se NMR to track stability under biological test conditions [3] | | Structural Characterization | Use of 13C NMR (Chemical Shift of C5 atom ~132 ppm for N9-isomer) [1] [2] | Confirmed correct N9-regioisomer structure, crucial for stability and activity [1] [2] |

Experimental Protocols for Stability Assessment

Here are detailed methodologies you can adapt to evaluate the stability of your 6-selenopurine derivatives.

Protocol 1: Synthesis of Stable Selenopurine Analogues

This general workflow, adapted from studies on acyclic selenopurine nucleosides, highlights meticulous control as a key to stability [1] [2].

G Start Start Synthesis A Prepare Selenium-Containing Glycosyl Donor Start->A B Condense with Purine Base under Basic Conditions (K₂CO₃) A->B C Purify N9-regioisomer via 13C NMR (C5 signal ~132 ppm) B->C D Deprotect to Obtain Final Product C->D E Characterize and Test D->E

Key Details:

  • Inert Atmosphere: Conduct moisture-sensitive reactions under argon in anhydrous solvents [3].
  • Regioisomer Control: Confirm the formation of the desired N9-isomer (not N7-) by 13C NMR. The chemical shift of the C5 atom in the purine ring is a critical marker, appearing near 132 ppm for the N9-isomer, which is about 10 ppm downfield from the N7-isomer [1] [2].
  • Purification: Use techniques like suspension in boiling acetone followed by filtration to obtain a pure, stable powder [3].
Protocol 2: Stability Monitoring via 77Se NMR

This technique directly probes the selenium atom's environment, making it ideal for tracking decomposition or reactivity [3].

G Start Start Stability Monitoring A Dissolve this compound Derivative in Deuterated Solvent Start->A B Acquire Baseline 77Se NMR Spectrum A->B C Expose Compound to Test Conditions (e.g., buffer, serum) B->C D Acquire 77Se NMR Spectra at Regular Time Intervals C->D E Analyze Shift/Appearance of New Peaks D->E

Key Details:

  • Instrumentation: Measurements are typically taken at 95 MHz for 77Se [3].
  • Analysis: Compare spectra over time. The appearance of new 77Se signals indicates the formation of new selenium-containing species, signaling decomposition or chemical transformation [3].

Technical Support FAQs

Q1: What is the most critical step in ensuring the stability of my newly synthesized this compound derivative? A1: The most critical step is controlling the reaction environment during synthesis. This includes using an inert atmosphere (argon) and strictly anhydrous solvents to prevent oxidation and hydrolysis of the reactive selenol group [3].

Q2: How can I confirm if my purified compound is the correct and stable N9-isomer? A2: Use 13C NMR spectroscopy. The chemical shift of the C5 carbon in the purine ring is a definitive diagnostic tool. A signal at approximately 132 ppm confirms the N9-isomer, which is the desired and typically more stable regioisomer, unlike the N7-isomer [1] [2].

Q3: My compound appears to degrade in biological assays. How can I investigate this? A3: Employ 77Se NMR spectroscopy to monitor stability directly. Dissolve your compound in the relevant buffer or medium and run 77Se NMR at time zero and after incubation. Any change in the original signal or appearance of new peaks provides direct evidence of degradation and can help identify the degradation products [3].

References

solvent selection for 6-selenopurine SNAr reactions

Author: Smolecule Technical Support Team. Date: February 2026

Solvent Selection Guide for 6-Selenopurine SNAr

The table below summarizes solvent systems successfully used in the synthesis of this compound derivatives via Nucleophilic Aromatic Substitution (SNAr).

Solvent Reaction Context & Notes Key Advantages / Disadvantages
Isopropanol (i-PrOH) Primary solvent for synthesis of 2-chloro-6-selanylpurines and acyclic selenopurine nucleosides [1] [2]. Effective for reactions with in situ generated selenols; milder conditions (e.g., 0°C to 60°C) [1] [2].
Methanol (MeOH) Used with NaOMe for conversion to seleno-inosine and seleno-acyclovir derivatives [1]. Suitable for specific functional group transformations in later synthesis stages [1].
Dimethylformamide (DMF) Used in SNAr reactions with NaN3; noted for potential byproduct formation at elevated temperatures [2]. Caution: Can lead to undesired side reactions. Safety Warning: Combination with NaH poses explosion risk [3].
Benzene Used with Zn/HCl reducing system for one this compound derivative [2]. Not Recommended: High toxicity and safety concerns make it unsuitable for general laboratory use.
PEG-400 Reported in literature for 6-arylselanylpurine synthesis using NaBH4 and aryl diselenides [2]. Potential greener alternative to reprotoxic solvents [3].

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-6-selanylpurine Derivatives using i-PrOH/H₃PO₂

This is a robust method for creating key this compound intermediates [2].

  • Step 1 - Reduction: In a reaction vessel, combine the chosen diselenide (e.g., 1,2-diphenyldiselenide) with a 50% aqueous solution of hypophosphorous acid (H₃PO₂) in i-PrOH.
  • Step 2 - SNAr Reaction: Cool the mixture to 0°C. Add your 2,6-dichloropurine derivative and stir the reaction for 2 hours at this temperature.
  • Step 3 - Work-up: Monitor reaction completion by TLC or HPLC. Concentrate the mixture under reduced pressure and purify the crude product (2-chloro-6-selanylpurine) using column chromatography.
Protocol 2: Synthesis of Seleno-acyclovir Analogues

This protocol outlines the synthesis of pharmaceutically relevant acyclic selenopurine nucleosides [1].

  • Step 1 - Glycosylation: Synthesize the acyclic selenoether "glycosyl donor" from 2-bromoethanol or glycerol, using selenium powder and a reducing agent like hydrazine hydrate or NaBH₄ [1].
  • Step 2 - Coupling: Condense the donor with a chloropurine (e.g., 6-chloropurine) in the presence of K₂CO₃ as a base. The reaction proceeds with high regioselectivity for the N9-isomer [1].
  • Step 3 - Deprotection & Functionalization: Remove protecting groups (e.g., TBDPS or benzylidene) using reagents like n-Bu₄NF or iodine. Convert the 6-chloro intermediate to the final guanine or hypoxanthine derivative using reagents like NaOMe/MeOH or aqueous methylamine [1].

The following diagram illustrates the general workflow for synthesizing 6-selenopurines via SNAr, integrating the two protocols above:

G Start Start: 2,6-Dichloropurine Derivative Reduction Reduce Diselenide (Generates Nucleophile) Start->Reduction SNAr SNAr Reaction (i-PrOH, 0°C, 2h) Reduction->SNAr Intermediate Key Intermediate: 2-Chloro-6-selanylpurine SNAr->Intermediate PathA Path A: Further Functionalization Intermediate->PathA PathB Path B: Acyclic Nucleoside Synthesis Intermediate->PathB ProductA Final this compound Derivative PathA->ProductA ProductB Final Acyclic Selenopurine PathB->ProductB

FAQs & Troubleshooting

  • Q1: Why is my reaction yielding 2,6-diazidopurine instead of the target 2-azido-6-selanylpurine?

    • A: This occurs when the 6-selenyl group acts as a leaving group during the SNAr reaction with NaN₃ [2]. The 6-selenyl moiety can be a better leaving group than the chlorine at the 2-position. Solution: Avoid high-boiling polar solvents like DMF for this step and carefully control the temperature. If this problem persists, consider an alternative synthetic route that introduces the selenium moiety last [2].
  • Q2: What are the critical safety considerations for solvent and reagent use?

    • A: Prioritize safety with the following points:
      • Avoid Reprotoxic Solvents: Replace DMF, NMP, and DMAC where possible due to reproductive toxicity [3].
      • Hazardous Combinations: Never use NaH with dipolar aprotic solvents like DMF, as this combination can decompose violently [3].
      • DMSO Caution: While low in toxicity, DMSO can decompose violently at high temperatures, especially in the presence of certain bases or electrophiles [3].
  • Q3: How can I prevent low yields in the SNAr step with selenols?

    • A: Ensure efficient reduction of the diselenide to the active selenol nucleophile. If H₃PO₂ is ineffective (e.g., with alkyl diselenides), switch to NaBH₄ as the reducing agent [2]. Always confirm the compatibility of your reducing system with the specific diselenide you are using.

Key Technical Insights

  • Solvent of Choice: Isopropanol (i-PrOH) is the most versatile and commonly reported solvent for introducing the selenyl group via SNAr, often used with H₃PO₂ or NaBH₄ as reducing agents [1] [2].
  • Selenium as a Leaving Group: Be aware that the 6-selenyl group on a purine can itself act as a good leaving group in subsequent SNAr reactions, which can lead to undesired byproducts if not controlled [2].
  • Safety First: A modern, safe laboratory should actively work to phase out reprotoxic solvents like DMF and hazardous combinations like NaH/DMF [3].

References

Temperature Parameters in Selenopurine Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Reaction Step / Condition Temperature Context & Notes
Glycosyl Donor Synthesis [1] [2] Heating with selenium powder and hydrazine hydrate Preparation of diselenide intermediate from 2-bromoethanol.
SNAr with in situ generated selenols [3] 0°C for 2 hours (Method A) Using H3PO2 as a reducing agent in i-PrOH. Yields up to 84% for 2-chloro-6-selanylpurines [3].
SNAr with in situ generated selenols [3] 50-60°C (Method B) Using NaBH4 as a reducing agent for dipentyl diselenide [3].
Formation of Selenopheno[2,3-b]pyridine [4] 30°C Lower temperature favors selenopyridine; higher temperatures promote cyclization and byproducts [4].
Cyclization [4] Reflux In the presence of triethylamine (TEA), specific solvent not detailed [4].

Detailed Experimental Protocols

Here are the detailed methodologies for the key reactions referenced in the table.

Protocol 1: Synthesis of 2-Chloro-6-selanylpurine Derivatives via SNAr (Method A) [3] This method uses H3PO2 as a reducing agent and is performed at a low temperature.

  • Reaction Setup: In a round-bottom flask, dissolve the 2,6-dichloropurine derivative and the corresponding diselenide (e.g., 1,2-diphenyldiselenide) in i-PrOH.
  • Reduction and Reaction: Add an aqueous solution of H3PO2 (50% in water) to the reaction mixture.
  • Temperature Control: Stir the reaction mixture at 0°C for 2 hours.
  • Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, concentrate the mixture under reduced pressure and purify the crude product using column chromatography to obtain the 2-chloro-6-selanylpurine derivative.

Protocol 2: One-Pot Synthesis of Selenopyridines using NaHSe [4] This eco-friendly method avoids toxic H2Se gas.

  • Generate NaHSe *in situ*: Under a nitrogen atmosphere and in an ice bath, add sodium borohydride (NaBH4) to a stirred suspension of selenium powder in distilled water. Stir for about 10 minutes to form sodium hydrogen selenide (NaHSe).
  • Form Selenolate Intermediate: Add one equivalent of 2-aminoprop-1-ene-1,1,3-tricarbonitrile to the NaHSe solution. Heat the mixture at 80°C for 3 hours under inert conditions to form the sodium pyridine-selenolate intermediate.
  • Alkylation for Selenopyridine: Cool the reaction mixture to room temperature (~30°C). Add the active halo-compound (e.g., chloroacetonitrile) and stir continuously for 1 hour.
  • Isolation: Monitor by TLC. A mixture of products may form. Separate the desired selenopyridine using column chromatography (e.g., with a CHCl3:EtOH 10:1 eluent).

The following diagram illustrates the decision-making workflow for temperature selection in these syntheses.

G cluster_route Select Synthesis Route Start Start: 6-Selenopurine Synthesis A Route A: SNAr on Dichloropurine Start->A B Route B: One-pot from NaHSe Start->B A1 Select Reducing System A->A1 B1 Form selenolate at 80°C B->B1 A2 H₃PO₂ System A1->A2 e.g., Aryl diselenides A3 NaBH₄ System A1->A3 e.g., Alkyl diselenides A4 Perform reaction at 0°C for 2h A2->A4 A5 Perform reaction at 50-60°C A3->A5 B2 Cool and Alkylate B1->B2 B3 Target: Selenopyridine (Keep at 30°C) B2->B3 Desired Path B4 Risk: Selenophenopyridine (Occurs at >30°C) B2->B4 Side Reaction

FAQs & Troubleshooting

Q1: Why is temperature so critical in the SNAr reaction with selenols? Low temperatures (e.g., 0°C) are often used to control the reactivity of in situ generated selenols, which are highly reactive and potent reducing agents. This prevents side reactions, such as the reduction of other functional groups on the purine ring, and ensures clean substitution at the C6 position [3].

Q2: I am getting low yields of my this compound and observing multiple byproducts. What could be wrong? This is a common challenge. Focus on these factors:

  • Temperature Control: Ensure your cooling bath is effective and the temperature is stable during the critical reaction period. A slight increase can lead to decomposition or further reactions [3].
  • Reducing Agent Compatibility: Confirm that your reducing agent is appropriate for your diselenide. For instance, dipentyl diselenide required NaBH4 and did not react with H3PO2 [3].
  • Chemoselectivity: Remember that in 2,6-disubstituted purines, the selanyl group itself can become a leaving group. If the temperature is too high during subsequent steps, the selanyl group may be displaced, leading to byproducts like 2,6-diazidopurine [3].

Q3: How does temperature affect the selectivity between selenopyridine and selenophenopyridine formation? Temperature is a key switch. When alkylating the pyridine-selenolate intermediate, maintaining the reaction at 30°C or lower favors the formation of the open-chain selenopyridine. As the temperature increases, the system gains enough energy for an intramolecular cyclization to occur, forming the fused selenophenopyridine ring system instead [4].

References

Troubleshooting Guide: Low Yields in 6-Selanylpurine Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

A primary challenge is the competition between the C2 and C6 positions on the purine ring during nucleophilic substitution (SNAr). The table below outlines common problems and solutions based on published research [1].

Problem Root Cause Solution & Optimization Expected Outcome

| Low yield in initial selanylation (Synthesis of 2a-f) [1] | Inefficient reduction of diselenide to active selenol nucleophile [1]. | - For aryl/benzyl diselenides: Use 50% H3PO2 in i-PrOH, 40°C reduction, 0°C reaction [1].

  • For alkyl diselenides (e.g., dipentyl): Use NaBH4 for reduction [1]. | Yields up to 84% [1]. | | Unwanted side reactions during azide introduction [1] | Selenanyl group at C6 is a better leaving group than C2 chlorine. Leads to displacement at C6 and formation of 2,6-diazidopurine byproducts [1]. | Avoid the 2 → 3 → 4 pathway. Use the more robust alternative pathway starting from 2,6-bistriazolylpurine (6) [1]. | Prevents formation of unproductive 2,6-diazidopurine 5 [1]. | | Failure of SNAr with selenols on azido intermediate [1] | Selenol nucleophiles have reducing properties, which convert azido groups to amino groups [1]. | Use the bistriazolylpurine intermediate (6). The triazolyl group is a good leaving group and is not susceptible to reduction [1]. | Successful Se–C bond formation; 13 examples with yields up to 87% [1]. |

Preferred Synthetic Protocol: Two-Pathway Workflow

The following workflow synthesizes 6-selanyl-2-triazolylpurine derivatives. Pathway 2 is generally more reliable based on the research [1].

G 6-Selanylpurine Synthesis Pathways Start Start: 2,6-Dichloropurine Derivative (1) P1_Step1 Pathway 1, Step 1 SNAr with in-situ generated selenol Start->P1_Step1 Int_2 Intermediate: 2-Chloro-6-selanylpurine (2) P1_Step1->Int_2 P1_Step2 Pathway 1, Step 2 SNAr with NaN₃ Int_2->P1_Step2 Int_3 Target: 2-Azido-6-selanylpurine (3) P1_Step2->Int_3 Goal Side_5 Byproduct: 2,6-Diazidopurine (5) (Pathway Fails) P1_Step2->Side_5 Problem P1_Step3 Pathway 1, Step 3 CuAAC with Alkyne Int_3->P1_Step3 Product_4 Final Product: 6-Selanyl-2-triazolylpurine (4) P1_Step3->Product_4 P2_Start Alternative Start: 2,6-Bistriazolylpurine (6) P2_Step Pathway 2, Step 1 Direct SNAr with Selenol P2_Start->P2_Step More Reliable P2_Step->Product_4 More Reliable

Pathway 1: Step-by-Step Method (Prone to Issues)

This pathway involves synthesizing a 2-chloro-6-selanylpurine intermediate before introducing the triazole [1].

  • Synthesis of 2-Chloro-6-selanylpurine (2)

    • Reaction: SNAr reaction of 2,6-dichloropurine derivative (1) with in-situ generated selenol.
    • Key Protocol: Dissolve 1 in i-PrOH. Add diselenide and reducing agent.
      • For 1,2-diphenyl or 1,2-dibenzyl diselenide, use H3PO2 (50% in H2O) as a reducing agent. Perform the reduction at 40°C, then conduct the SNAr reaction at 0°C for 2 hours [1].
      • For dipentyl diselenide, use NaBH4 as the reducing agent [1].
    • Workup: Monitor by TLC/HPLC. Isolate product 2 by standard methods (e.g., filtration, concentration, purification).
  • Attempted Synthesis of 2-Azido-6-selanylpurine (3) & CuAAC

    • Reaction: SNAr of intermediate 2 with sodium azide (NaN₃) should yield azide 3, followed by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
    • Problem: This step is problematic. The 6-selanyl moiety is a better leaving group than the C2 chlorine. Using NaN₃ often leads to displacement at both positions, forming 2,6-diazidopurine (5) instead of the desired 3. Furthermore, selenols can reduce azido groups, complicating the reaction [1].
    • Recommendation: The authors found this route unreliable and developed the alternative (Pathway 2) [1].
Pathway 2: Direct Method Using Bistriazolylpurine (Recommended)

This is a more robust, direct approach for Se–C bond formation [1].

  • Synthesis of 2,6-Bistriazolylpurine (6)

    • Prepare this strategic intermediate from 2,6-dichloropurine via two sequential SNAr reactions with sodium azide, followed by CuAAC with alkynes [1].
  • Direct SNAr to Final Product (4)

    • Reaction: Direct SNAr reaction of 6 with commercial or in-situ generated selenols.
    • Key Protocol: The 1,2,3-triazolyl ring at the C6 position acts as an excellent leaving group. React 6 with the selenol nucleophile under optimized conditions (e.g., in i-PrOH at 50-60°C).
    • Advantage: Avoids the problematic azido-selenol intermediate. This method proved successful for generating 13 target compounds in yields up to 87% [1].

General FAQs for Synthesizer Operation

For general instrument issues not specific to this chemistry, here are common FAQs.

Question Answer & Troubleshooting Steps
Pressure leak / Argon supply not lasting Ensure argon delivery pressure is below 25 PSI (recommended 10-20 PSI). The most common leak source is loose or cracked reagent bottle caps; check and replace O-rings [2].

| Liquid not dispensing | 1. Confirm the correct bottle position is selected and receiving pressure. 2. Ensure the liquid sensor is dry (green light active). 3. Check if the solenoid valve is firing (use software test function; you should hear a click). Tapping a stuck valve lightly may help. 4. Inspect liquid lines for kinks or crystallization [2]. | | Poor oligo quality/yields (General Principle) | 1. Use fresh reagents: Amidites on the machine typically last 1-2 weeks, reagents 1-2 months. 2. Calibrate the machine after any changes to bottle pressure or vacuum. 3. Control humidity: Ensure the synthesis chamber is sealed; high humidity (>25%) severely impacts quality [2]. | | Inconsistent liquid dispensing | Recalibrate the machine for liquid volume. If issues persist, the liquid valve may be failing, especially for acidic reagents, and require replacement [2]. |

Key Takeaways for Your Research

  • Pathway Choice is Critical: The published evidence strongly recommends the direct synthesis route (Pathway 2) starting from 2,6-bistriazolylpurine derivatives to avoid issues with the azido intermediate [1].
  • Tailor Reduction Conditions: The choice of reducing agent (H3PO2 vs. NaBH4) is crucial for efficiently generating the active selenol nucleophile from different diselenides [1].
  • General Synthesizer Maintenance: For consistent results, adhere to fundamental practices like using fresh reagents, proper calibration, and controlling the synthesis environment [2].

References

handling air-sensitive selenols in purine functionalization

Author: Smolecule Technical Support Team. Date: February 2026

Selenol Protection Strategies

The high reactivity of the selenol (Se-H) group necessitates the use of protecting groups for stable storage and to prevent side reactions during synthesis. The table below summarizes common and effective strategies [1].

Protecting Group Structure Method of Introduction Deprotection Conditions Key Characteristics
Diselenide R-Se-Se-R Spontaneous air oxidation of selenol NaBH₄, SO₂Cl₂ [1] Most common storage form; requires reduction before use [1].
Selenylsulfide R-Se-S-R' Reaction with electrophilic sulfur reagent Dithiothreitol (DTT) [1] Asymmetric, often used in peptide synthesis (e.g., with TNP) [2].
Cyanoethyl R-Se-CH₂-CH₂-CN Nucleophile: NC(CH₂)₂Se- K₂CO₃/MeOH, DBU [1] Alkali-labile; useful for Solid-Phase Peptide Synthesis (SPPS).
Acetoxymethyl R-Se-CH₂-O-C(=O)CH₃ From R-Se(O)CH₃/AcOH H₂O₂ [1]
Methyl R-Se-CH₃ Methyl electrophile (e.g., CH₃I) Br₂ [1] Robust protection; requires strong conditions for removal.

Experimental Protocol: Direct Arylation via an Umpolung Strategy

This method avoids handling the free, air-sensitive selenol by leveraging an oxidized selenocysteine residue (Se-S bond) and a copper catalyst to achieve chemoselective arylation [2]. The workflow visualizes the key stages from preparation to final product isolation.

Start Start: Prepare Peptide with Sec-TNP Step1 1. Reaction Setup Tris Buffer (pH 8.0) 95:5 H₂O/EtOH Start->Step1 Step2 2. Add Reagents Arylboronic Acid CuSO₄, Ligand L2 Step1->Step2 Step3 3. Incubate 37°C, 1.5-3 hours Step2->Step3 Step4 4. Monitor Reaction LC-MS Analysis Step3->Step4 Step5 5. Purify Product Step4->Step5 End End: Arylated Selenocysteine Peptide Step5->End

Detailed Procedure [2]
  • Reaction Setup

    • In a reaction vial, combine the unprotected peptide containing the TNP-protected selenocysteine (Sec-TNP, 1.0 equiv).
    • Add a solution of 0.1 M Tris buffer (pH 8.0) and ethanol in a 95:5 H₂O/EtOH ratio.
  • Addition of Reagents

    • To the solution, add in order:
      • Arylboronic acid (2.0 equiv)
      • CuSO₄ (2.0 equiv)
      • Ligand L2 (4,4′-di-tert-butyl-2,2′-bipyridine) (2.0 equiv)
  • Incubation

    • Stir the reaction mixture at 37°C for 1.5 to 3 hours. Monitor the reaction by LC-MS until completion.
  • Work-up and Purification

    • Once the starting material is consumed, purify the crude mixture directly using reverse-phase HPLC.
    • Lyophilize the collected fractions to obtain the pure arylated selenocysteine peptide.

Troubleshooting Common Issues

The following flowchart will help you diagnose and resolve common problems that may arise during the arylation experiment.

Problem Problem Identified LowYield Low Conversion/ Yield Problem->LowYield SideProducts Diselenide or Dehydroalanine Formation LowYield->SideProducts SM Starting Material Remains LowYield->SM P2 Check: Oxygen exposure leading to oxidation? SideProducts->P2 P1 Check: Copper/ligand concentration too low? SM->P1 P3 Check: Boronic acid nucleophilicity too low? SM->P3 S1 ↑ Increase equivalents of CuSO₄, Ligand, Boronic Acid P1->S1 S2 Ensure inert atmosphere (N₂ or Ar glovebox) P2->S2 S3 ↑ Increase equivalents of electron-poor boronic acids or extend reaction time P3->S3

Key Safety & Handling Notes

  • General Handling: For all procedures, use standard air- and moisture-sensitive techniques. Conduct reactions in an inert atmosphere (nitrogen or argon glovebox) and use anhydrous solvents where specified [1].
  • Selenium Toxicity: Selenium-containing compounds can be toxic. Always consult Safety Data Sheets (SDS), use appropriate personal protective equipment (PPE) including gloves and safety glasses, and work in a well-ventilated fume hood [3].

References

Understanding the Toxicity: Mechanisms of Selenium Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The toxicity of selenium-containing compounds, including 6-selenopurine, primarily stems from two key mechanisms: the induction of oxidative stress and the misfolding of essential proteins [1] [2].

  • Nitro-oxidative Stress: Excess selenium disrupts the balance of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This "nitro-oxidative stress" can damage cellular macromolecules, trigger cell death, and is a documented cause of selenium's toxic effects, such as the inhibition of root elongation in plants, which is a model for cellular toxicity [2].
  • Protein Misfolding: Selenoamino acids like selenocysteine can be mistakenly incorporated into proteins in place of cysteine. This leads to malformed and non-functional selenoproteins, disrupting normal cellular activities [2].

These mechanisms are summarized in the diagram below.

G Se Selenium Exposure (e.g., this compound) Mech1 Induction of Nitro-Oxidative Stress Se->Mech1 Mech2 Non-specific Incorporation into Proteins Se->Mech2 Effect1 ROS/RNS Imbalance Mech1->Effect1 Effect3 Malformed Selenoproteins Mech2->Effect3 Effect2 Macromolecule Damage (Lipids, Proteins, DNA) Effect1->Effect2 Outcome Cellular Toxicity (Cell Cycle Arrest, Apoptosis) Effect2->Outcome Effect3->Outcome

Potential Mitigation Strategies for Selenium Toxicity

Based on the general mechanisms of selenium toxicity, the following strategies could be considered for troubleshooting. Their efficacy for this compound specifically would require experimental validation.

Strategy Proposed Mechanism / Rationale Key Context & Considerations
Antioxidant Administration Counteracts selenium-induced nitro-oxidative stress by reducing ROS/RNS levels [1]. Specific antioxidants and effective dosing need empirical determination.
Hormonal & Signaling Modulation Cytokinin and ethylene signaling are involved in plant response to Se stress; manipulating these pathways may mitigate toxicity [2]. Highly context-dependent; effects may vary by cell type and organism.
Selenium Speciation Monitoring Different selenium species (e.g., selenite, selenate, organoselenium) have varying toxicity and mobility [3]. Use LC-ICPMS for precise measurement. Speciation can indicate if biological reduction is occurring [3].

Experimental Workflow for Troubleshooting Toxicity

If you encounter toxicity in your experiments, the following systematic workflow can help identify the cause and a solution.

G Start Observed Cytotoxicity Step1 Confirm Selenium Speciation and Concentration Start->Step1 Step2 Assess Oxidative Stress Markers Step1->Step2 Step3 Test Mitigation Strategies Step2->Step3 Step4 Evaluate Efficacy on Primary Assay Step3->Step4

Step 1: Confirm Selenium Speciation and Concentration
  • Rationale: Toxicity is highly dependent on the specific chemical form of selenium [3].
  • Protocol: Use Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry (LC-ICPMS) to analyze your test compound and the media after exposure. This confirms the stability of your compound and detects any transformation into more (or less) toxic species [3].
Step 2: Assess Markers of Oxidative Stress
  • Rationale: To confirm if toxicity is driven by the primary mechanism of selenium action.
  • Protocol:
    • ROS Assays: Use fluorescent probes like H2DCFDA in a microplate reader to detect general ROS levels.
    • GSH/GSSG Ratio: Measure the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) using a colorimetric or fluorometric kit. A lower ratio indicates oxidative stress.
    • Lipid Peroxidation: Measure thiobarbituric acid reactive substances (TBARS) like malondialdehyde (MDA).
Step 3: Test Mitigation Strategies
  • Rationale: To find a practical solution to proceed with your biological testing.
  • Protocol:
    • Antioxidant Co-treatment: Titrate antioxidants like N-Acetylcysteine (NAC) or Trolox alongside your this compound treatment.
    • Dose Optimization: Conduct a full dose-response curve of this compound, ensuring you have enough data points at low concentrations to find a sub-toxic yet effective window.
Step 4: Evaluate Efficacy on Primary Assay
  • Rationale: The ultimate goal is to enable your original experiment.
  • Protocol: After identifying a potential mitigant (e.g., a specific antioxidant concentration), repeat your primary biological assay (e.g., cytotoxicity, gene expression) to confirm that the protective effect does not interfere with the intended action of this compound.

Critical Safety and Experimental Notes

  • Narrow Therapeutic Window: Selenium has a narrow range between beneficial and toxic effects. Precise dosing is critical [4].
  • Acute Toxicity Symptoms: Be aware that acute selenium poisoning in humans can cause symptoms including gastrointestinal distress, hair loss, nail changes, and neurological effects [5] [6].
  • Compound-Specificity: The information here is extrapolated from general selenium biochemistry. This compound may have unique pharmacological and toxicological properties not fully captured by these general principles.

References

Troubleshooting Guide: Purification of Selenium-Containing Enzymes

Author: Smolecule Technical Support Team. Date: February 2026

Researchers often face challenges with low yield, poor purity, and loss of selenium cofactor during purification. The table below outlines common issues and verified solutions based on the purification of the selenium-dependent Purine Hydroxylase (PH) and Xanthine Dehydrogenase (XDH) from Clostridium purinolyticum [1].

Issue Possible Cause Solution
Low Activity Post-Purification Loss of labile selenium cofactor during purification. Supplement growth media with 0.1-0.5 µM sodium selenite. Confirm cofactor presence; active PH contains ~0.87 mol selenium per mol of enzyme [1] [2].
Low Yield Enzyme denaturation or incomplete elution. Perform purification at room temperature under air (PH and XDH are oxygen-insensitive). Use a linear gradient of 0 to 0.5 M KCl for elution from DEAE-Sepharose [1].
Insufficient Purity Co-elution of other proteins. Employ multiple orthogonal chromatography steps: anion exchange (DEAE-Sepharose), hydrophobic interaction (Phenyl-Sepharose), and size exclusion (Sepharose CL-6B) [1].
Sensitivity to Cyanide Expected property of selenium-dependent molybdenum hydroxylases. Avoid cyanide-containing buffers. Treatment with cyanide inactivates enzyme by releasing the essential selenium atom [1].

Frequently Asked Questions (FAQs)

Q1: What are the confirmed substrates for the selenium-dependent Purine Hydroxylase (PH)? A: The preferred substrates for PH are purine, hypoxanthine, and 2-OH-purine. Kinetic analyses show that PH converts purine to xanthine. In contrast, Xanthine Dehydrogenase (XDH) prefers xanthine as a substrate [1].

Q2: How can I verify that my purified enzyme contains its selenium cofactor? A: The most direct method is atomic absorption spectroscopy to determine the molar ratio of selenium to enzyme. For a fully active PH, this ratio should be approximately 0.87-1.1 mol of selenium per mol of enzyme. Enzyme preparations with lower selenium will have correspondingly lower activity [2].

Q3: What electron acceptors can be used in assays for these enzymes? A: Selenium-dependent XDH can use both potassium ferricyanide (FeCN) and 2,6-dichloroindophenol (DCIP) as electron acceptors. The fully active PH can utilize NADP+ as an electron acceptor. Activity is measured by tracking the reduction of these acceptors spectrophotometrically [1] [2].

Experimental Protocol: Key Purification Steps for PH & XDH

The following workflow summarizes the core purification procedure used for the selenium-dependent Purine Hydroxylase (PH) and Xanthine Dehydrogenase (XDH) from C. purinolyticum [1].

Start Cell Culture & Lysis A Clarified Extract (Centrifugation at 20,000 x g) Start->A B Anion Exchange (DEAE-Sepharose, 0-0.5M KCl gradient) A->B C Hydrophobic Interaction (Phenyl-Sepharose, 1.0 to 0.0 M (NH₄)₂SO₄) B->C D Concentration & Dialysis (Centriprep concentrators) C->D E Size Exclusion (Sepharose CL-6B) D->E End Pure Enzyme E->End

Key Protocol Details:

  • Cell Culture: Grow C. purinolyticum anaerobically in a medium supplemented with sodium selenite (0.1 µM for PH, 0.5 µM for XDH) to ensure incorporation of selenium into the enzyme [1].
  • Initial Steps: Break cells using a French pressure cell. Clarify the extract by centrifugation and treat with 0.125% protamine sulfate to precipitate nucleic acids [1].
  • Chromatography:
    • Anion Exchange: Load the clarified extract onto a DEAE-Sepharose column equilibrated with 50 mM Tricine (pH 8.0). Elute bound proteins with a linear gradient of 0 to 0.5 M KCl [1].
    • Hydrophobic Interaction: Adjust the pooled active fractions to 1 M (NH₄)₂SO₄ and load on a Phenyl-Sepharose column. Elute with a reverse linear gradient from 1.0 to 0.0 M (NH₄)₂SO₄ [1].
    • Size Exclusion: As a final polishing step, dialyze and chromatograph the sample on a Sepharose CL-6B column for separation based on molecular size [1].
  • Storage: Dialyze pure enzyme fractions against a storage buffer (e.g., 50 mM Tricine, pH 7.5, with 5% glycerol) and store in liquid nitrogen [1].

Key Technical Specifications of Purine Hydrolyase (PH)

For reference during purification and characterization, the table below summarizes key biochemical data for the purified selenium-dependent Purine Hydroxylase from C. purinolyticum [2].

Parameter Value / Characterization Method
Cofactor Stoichiometry ~1.1 mol Mo, ~0.87 mol Se, 3.3 mol Fe, 1 mol FAD per mol enzyme Atomic Absorption Spectroscopy, UV-vis/Fluorescence
Molybdenum Cofactor Molybdopterin Cytosine Dinucleotide (MCD) Acid Hydrolysis & CMP detection
Optimal kcat 412 s⁻¹ (with hypoxanthine as substrate) Kinetic Analysis
Electron Acceptor NADP⁺ Enzyme Assay
EPR Signals Mo(V) desulfo signal, FAD radical, 2Fe-2S centers Electron Paramagnetic Resonance

References

reducing agent comparison for diselenide activation

Author: Smolecule Technical Support Team. Date: February 2026

Reducing Agents for Diselenide Activation

For diselenide-bonded nanoparticles, the choice of reducing agent is critical for controlled drug release. The table below compares the primary agents involved in this process.

Reducing Agent Typical Intracellular Concentration Role & Mechanism Key Characteristics

| Glutathione (GSH) | ~2-10 μM (blood plasma); ~1-10 mM (cytosol) At least 4x higher in Tumor Microenvironment (TME) [1] | Primary biological reducing agent; cleaves diselenide bonds (Se-Se) via thiol-disulfide/diselenide exchange, triggering nanoparticle degradation and drug release [1] | - Maintains redox homeostasis [1]

  • High plasma stability and fast responsiveness to GSH [1] | | Nicotinamide Adenine Dinucleotide Phosphate (NADPH) | Lower concentration than GSH [1] | Electron donor; regulates redox balance (NADPH/NADP+), influences the overall reducing environment, and supports GSH recycling [1] | - Over-expression leads to higher ROS levels [1]
  • Unique homeostasis in cancer cells [1] | | 2,2'-Diselenobis(3-pyridinol) (DISPOL) | N/A (Experimental Compound) | Induces a novel reductive stress-mediated cell death (apoptosis) by elevating GSH/GSSG ratio and inhibiting GSH-utilizing enzymes (GST, GR) [2] | - Investigational anticancer agent [2]
  • Lipinski’s rule suggests drug-likeness [2] |

Experimental Protocols for Key Assays

Protocol 1: Assessing GSH-Mediated Drug Release

This method evaluates the release profile of a drug from diselenide-bridged nanoparticles under reducing conditions that mimic the tumor microenvironment [1] [3].

  • Nanoparticle Preparation: Synthesize diselenide-bridged mesoporous silica nanoparticles (DSeMSN) and load with your drug of interest (e.g., CAPE) [3].
  • Setup Release Experiment:
    • Place the loaded nanoparticles (e.g., 10 mg) into a dialysis bag with 1 mL of PBS (pH 7.4).
    • Immerse the sealed bag in 7 mL of release medium (PBS, pH 7.4). To mimic intracellular conditions, add GSH at a concentration of 10 mM. For extracellular conditions, use a lower GSH concentration (e.g., 10 μM) [1] [3].
  • Incubate and Sample: Shake the setup constantly at 37°C and 100 rpm. At predetermined time points, collect 3 mL of the external dialysate and replace it with an equal volume of fresh medium to maintain sink conditions [3].
  • Quantify Drug Release: Analyze the amount of drug in the collected samples using a calibrated method like UV-Vis spectrophotometry or HPLC. Plot the cumulative drug release over time [3].
Protocol 2: Evaluating Reductive Stress with DISPOL

This protocol measures how experimental diselenide compounds like DISPOL alter the intracellular redox environment to induce cell death [2].

  • Cell Culture and Treatment: Use human lung cancer cells (e.g., A549). Treat cells with the IC~50~ concentration of DISPOL (e.g., 10 μM) for varying time periods [2].
  • Measure Redox Changes:
    • GSH/GSSG Ratio: Use a fluorometric method (e.g., with O-phthalaldehyde) to determine the levels of reduced (GSH) and oxidized (GSSG) glutathione in cell lysates [2].
    • ROS Levels: Measure intracellular ROS using a fluorescent probe like oxidized DCFDA and flow cytometry [2].
    • Enzyme Activity Assays: Assess the inhibitory effect of DISPOL on glutathione-S-transferase (GST) and glutathione reductase (GR) activities using standard spectrophotometric assays [2].
  • Assess Downstream Effects:
    • Analyze cell cycle progression (e.g., G1 arrest) via flow cytometry.
    • Evaluate apoptosis by monitoring markers like cleaved caspase-3 and cleaved PARP using western blotting [2].

Troubleshooting Common Experimental Issues

  • Problem: Insufficient or slow drug release from nanoparticles.

    • Solution: Verify the GSH concentration in your release medium matches your target physiological environment (high mM for intracellular). Ensure the diselenide bonds are correctly incorporated into the nanoparticle structure and are accessible to the reducing agent [1].
  • Problem: Premature drug leakage before reaching the target site.

    • Solution: Apply a protective coating, such as Polydopamine (PDA), to act as a gatekeeper. This coating stabilizes the nanoparticle during circulation and only degrades in the high-ROS or high-GSH environment of the target site [3].
  • Problem: Lack of selectivity for cancer cells vs. healthy cells.

    • Solution: Leverage the significant difference in GSH concentrations between the Tumor Microenvironment (TME) and healthy tissue. Design your system to be activated only at the higher GSH thresholds (at least 4x normal levels) found in tumors [1].
  • Problem: Inconsistent results with DISPOL-induced reductive stress.

    • Solution: Use redox modulatory agents like N-acetylcysteine (NAC) or buthionine sulfoximine (BSO) in combinatorial experiments to confirm that the observed cell death mechanism is indeed due to reductive stress [2].

Diselenide Nanoparticle Activation Pathway

The following diagram visualizes the pathway of a diselenide-bridged nanoparticle from administration to drug release inside a cancer cell.

G A Intravenous Injection B PDA-coated Diselenide Nanoparticle A->B C Circulation in Bloodstream (Low GSH) B->C D Accumulation in Tumor Site C->D E Enters Cancer Cell D->E F High GSH Concentration E->F G Diselenide Bond Cleavage F->G Reductive Activation H Nanoparticle Degradation G->H I Drug Release & Cell Death H->I

Diselenide Nanoparticle Activation Pathway

Critical Redox Signaling in Cancer Cells

This diagram illustrates the key redox signaling components within a cancer cell that are targeted by diselenide-based agents like DISPOL.

G cluster_0 Key Molecular Markers DISPOL DISPOL Treatment Upreg Upregulates γ-GCL DISPOL->Upreg Inhibit Inhibits GST & GR Enzymes DISPOL->Inhibit GSH Elevated GSH/GSSG Ratio Upreg->GSH RedStress Reductive Stress GSH->RedStress Inhibit->GSH Arrest G1 Cell Cycle Arrest RedStress->Arrest Apoptosis Apoptosis RedStress->Apoptosis Arrest->Apoptosis Markers ↓ Cyclin D1, ↓ Cyclin E1↑ p21↑ Cleaved Caspase-3↑ Cleaved PARP

Reductive Stress-Induced Apoptosis by DISPOL

References

HPLC analysis of 6-selenopurine derivatives degradation

Author: Smolecule Technical Support Team. Date: February 2026

Foundation for a Stability-Indicating Method

Forced degradation studies are a regulatory requirement to develop a stability-indicating HPLC method, which can separate the drug substance from its degradation products. The general approach is outlined below [1].

cluster_stress Forced Degradation Pathways A Drug Substance (Flupirtine Maleate Example) B Apply Stress Conditions A->B C Analyze by HPLC-PDA B->C S1 Acidic Hydrolysis (e.g., 1M HCl, reflux) B->S1 S2 Basic Hydrolysis (e.g., 0.01N NaOH, room temp) B->S2 S3 Oxidative Stress (e.g., 0.3% H₂O₂) B->S3 S4 Thermal Stress (e.g., 105°C, solid state) B->S4 S5 Photolytic Stress (e.g., UV light) B->S5 D Validate the Method C->D E Characterize Major Degradants C->E

Key Considerations for 6-Selenopurine Derivatives

While detailed degradation studies on 6-selenopurines are not fully available in the search results, synthetic chemistry research highlights one critical instability that must be accounted for in your HPLC method development [2].

  • The 6-Selanyl Moisty is a Good Leaving Group: During attempts to synthesize 6-selanyl-2-triazolylpurine derivatives, it was found that the selanyl group at the C6 position of the purine ring can be labile. In fact, under certain conditions (e.g., reaction with sodium azide), the 6-selanyl group was found to be an even better leaving group than a chlorine atom at the C2 position. This indicates that 6-selenopurines may be particularly susceptible to nucleophilic displacement reactions at the C6 center [2].
  • Potential Degradation Pathways: Based on this lability, you should anticipate and test for degradants formed via hydrolysis or other substitution reactions at the C6 selenium group.

Troubleshooting Common HPLC Issues

Here are solutions to common problems researchers face during stability and purity analysis.

Problem & Phenomenon Possible Root Cause Solution / Preventive Measure
Multiple unknown peaks in chromatogram Degradation products forming under stress conditions. Perform forced degradation studies [1]; use Peak Purity analysis with a PDA detector to check for co-eluting peaks [1].
Poor peak shape (tailing) Secondary interaction with residual silanols on C18 column. Add 0.2% triethylamine (TEA) to mobile phase and adjust pH to 3.0-3.1 with orthophosphoric acid [1].
Low sensitivity for specific purines Sub-optimal detection settings for target analytes. For guanine-based purines, use native fluorescence detection (Ex: 255 nm, Em: 370 nm) for higher sensitivity without derivatization [3].
Unstable azido-purine intermediates Reaction between azido groups and selenols. Selenols can reduce azido groups to amines. Avoid this combination in reaction mixtures analyzed by HPLC [2].
Method lacks specificity Inability to separate degradants from main peak. Validate method specificity as per ICH guidelines; ensure resolution (R > 2.0) between all critical pairs [1] [4].

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to optimize when developing an HPLC method for selenopurines? The mobile phase composition and pH are paramount. Using a buffered system with a masking agent like triethylamine (TEA) at an acidic pH (around 3.0-3.1) can significantly improve peak shape and separation on a C18 column [1].

Q2: How can I confirm that my HPLC method is truly stability-indicating? Your method must demonstrate that it can adequately separate the parent drug from its degradation products generated under various stress conditions (acid, base, oxidation, etc.). Chromatographic peak purity data from a Photodiode Array (PDA) detector is a key piece of evidence, as it indicates no co-eluting peaks with the main peak [1].

Q3: My this compound derivative is degrading during analysis. What should I suspect? Given that the 6-selanyl group is a good leaving group, the primary suspect is nucleophilic displacement at the C6 position of the purine ring. Check the pH of your solutions and mobile phases, and consider if any components could be acting as nucleophiles. Forced degradation studies will help identify the specific conditions leading to this breakdown [2].

Q4: What is a robust method for detecting purine compounds at low concentrations? While UV detection is common, for guanine-based purines, a fluorescence detector without derivatization offers excellent sensitivity. The natural fluorescence of guanine and its derivatives allows for detection at excitation/emission wavelengths of 255/370 nm [3].

Proposed Workflow for Method Development

To effectively create a troubleshooting guide, you can structure the experimental protocol around the following validated workflow [1]:

  • Sample Preparation: Prepare a stock solution of the this compound derivative (e.g., 1 mg/mL).
  • Stress Studies: Subject aliquots of the stock solution to forced degradation (see diagram above).
  • HPLC Analysis:
    • Column: Agilent BDS C18 (250 mm × 4.6 mm, 5µm).
    • Mobile Phase: Methanol and water (80:20, v/v) containing 0.2% triethylamine, pH adjusted to 3.1.
    • Flow Rate: 1.0 mL/min.
    • Detection: PDA detector at 254 nm.
    • Injection Volume: 20 µL.
  • Data Analysis: Check for the appearance of new peaks, calculate the percentage of degradation, and use peak purity tools to ensure the main peak is pure.

References

6-selenopurine vs 6-mercaptopurine biological activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity and Properties at a Glance

The table below summarizes the available information on these two purine analogs.

Feature 6-Mercaptopurine (6-MP) 6-Selenopurine
Element Substitution Sulfur (S) Selenium (Se)
Primary Clinical Use First-line treatment for Acute Lymphoblastic Leukemia (ALL); off-label uses in autoimmune diseases like Crohn's and ulcerative colitis [1]. Primarily a research compound; no significant current clinical use noted.

| Mechanism of Action | - Acts as a purine antimetabolite [1].

  • Incorporated into DNA/RNA, causing chain termination and DNA damage [1] [2].
  • Inhibits de novo purine synthesis [3].
  • Activates AMPK, inhibits mTOR, and reduces glycolytic/glutaminolytic fluxes, inducing energetic failure [3].
  • Inhibits Rac1 GTPase, promoting T-cell apoptosis [4]. | Limited data available. A 1960 study compared its biological properties to 6-MP in mice, but the abstract does not provide specific results [5]. | | Experimental Cytotoxicity (IC₅₀) | Information not available in search results. | Information not available in search results. | | Research Focus | Well-established drug; research focuses on understanding resistance, optimizing combination therapies, and novel delivery systems (e.g., nanomedicines) [6] [2]. | Explored in early research (1960s) and more recently as a ligand in metal complexes (e.g., gold complexes) for potential enhanced cytotoxicity and multi-targeting action [7] [5]. |

Detailed Experimental Insights

To provide more context, here is a deeper look into the experimental data and mechanisms for 6-MP, which are far more characterized than those for this compound.

  • 6-MP's Multi-Faceted Mechanism of Action: 6-MP is a prodrug that requires intracellular activation to 6-thioguanine nucleotides (6-TGNs) [1] [2]. Its cytotoxicity stems from several interconnected actions:

    • Incorporation into Nucleic Acids: 6-TGNs are incorporated into DNA and RNA, which disrupts replication and transcription and triggers DNA damage responses [1] [2].
    • Inhibition of De Novo Purine Synthesis: It halts the cellular production of new purines, starving rapidly dividing cells of essential DNA building blocks [1] [3].
    • Induction of Energetic Failure: 6-MP depletes intracellular ATP levels. This leads to the activation of AMPK and subsequent inhibition of the mTOR pathway, a master regulator of cell growth and metabolism. Consequently, glucose and glutamine metabolism are profoundly suppressed, depriving the cell of energy and biosynthetic precursors [3].
    • Apoptosis via Rac1 Inhibition: The metabolite 6-TG is a potent inhibitor of the small GTPase Rac1. In T-cells and NK cells, inhibition of Rac1 signaling leads to caspase-dependent apoptosis, contributing to its immunosuppressive effects [4].
  • Key Experimental Protocols for 6-MP: The following methodologies are commonly used to study 6-MP's effects:

    • Cytotoxicity and Cell Viability: Assessed using assays like Cell Counting Kit-8 (CCK-8) on cell lines (e.g., Jurkat T-cells, Caco-2) over 24-72 hours with typical concentrations around 50 µM. Viability, apoptosis (Annexin V/PI staining), and cell cycle progression (PI staining and flow cytometry) are standard metrics [6] [3].
    • Analysis of Metabolic Effects: Intracellular ATP levels can be measured using luciferase-based assays. The activation status of key signaling proteins (AMPK, mTOR, STATs) and metabolic enzymes is determined via Western blotting. Fluxes through metabolic pathways like glycolysis and glutaminolysis can be traced using radiolabeled or stable isotope-labeled nutrients [3].
    • Uptake and Transport Studies: The role of transporters is investigated using polarized cell monolayers (e.g., Caco-2). The involvement of specific transporters like MRP4 is confirmed using chemical inhibitors or genetic knockdowns [6].

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the key mechanisms of 6-MP and a general workflow for studying these purine analogs.

G cluster_0 6-MP Intracellular Metabolism cluster_1 Primary Mechanisms of Cytotoxicity cluster_2 Downstream Consequences MP 6-Mercaptopurine (Prodrug) HGPRT HGPRT Enzyme MP->HGPRT Activation TGNs 6-Thioguanine Nucleotides (6-TGNs) HGPRT->TGNs DNA DNA Damage & Mismatch Repair TGNs->DNA Purine Inhibition of De Novo Purine Synthesis TGNs->Purine Energy Energetic Failure TGNs->Energy Rac1 Rac1 GTPase Inhibition TGNs->Rac1 CellCycle Cell Cycle Arrest DNA->CellCycle Purine->CellCycle Invis1 Purine->Invis1 Metab Metabolic Reprogramming (Inhibited Glycolysis/Glutaminolysis) Energy->Metab Invis2 Energy->Invis2 Apoptosis Apoptosis Rac1->Apoptosis CellCycle->Apoptosis Metab->Apoptosis Invis1->Energy Invis1->Metab Invis2->Apoptosis

G cluster_cells Biological Model Setup cluster_assays Conduct Key Experiments cluster_analysis Data Analysis & Interpretation Start Define Research Objective (e.g., Compare Cytotoxicity, Mechanism of Action) A1 Select Cell Lines (e.g., Leukemic, Solid Tumor) Start->A1 A2 Culture and Maintain Cells A1->A2 A3 Prepare Drug Treatments (6-MP, this compound, Control) A2->A3 B1 Viability & Cytotoxicity Assays (CCK-8, MTT, IC₅₀) A3->B1 B2 Apoptosis & Cell Cycle Analysis (Flow Cytometry) A3->B2 B3 Metabolic Studies (ATP assays, Metabolomics) A3->B3 B4 Mechanistic Studies (Western Blot, PCR) A3->B4 C1 Process Quantitative Data B1->C1 B2->C1 B3->C1 B4->C1 C2 Compare Efficacy and Potency C1->C2 C3 Elucidate Mechanism of Action C2->C3 End Report Findings C3->End

Interpretation and Research Implications

The most striking difference is the clinical and research status of the two compounds. 6-Mercaptopurine is a well-established clinical workhorse, while This compound remains a research curiosity. The limited data suggests that replacing sulfur with selenium creates a distinct chemical entity, but its therapeutic potential has not been fully realized in standalone form.

Modern research into selenium-containing compounds, including this compound, has pivoted toward using them as ligands in metal-based complexes. These complexes, such as those with gold(I), are designed to combine the antimetabolite properties of the purine core with the distinct biological activities of metals, such as thioredoxin reductase (TrxR) inhibition, potentially leading to multi-targeted agents with enhanced efficacy and the ability to overcome drug resistance [8] [7].

References

6-selenopurine vs 6-selenopurine ribonucleoside efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity and Efficacy Data

The table below summarizes the available experimental data on the efficacy of 6-selenopurine and its nucleoside derivatives.

Compound Name Biological Activity / Key Finding Experimental Model Quantitative Data (EC₅₀ / IC₅₀) Citation
This compound Early biological properties compared to 6-mercaptopurine. Mice No abstract or quantitative data available. [1]

| Seleno-acyclovir (Acyclic nucleoside) | Potent anti-herpes simplex virus (HSV) activity. | HEL299 cells infected with HSV-1 and HSV-2 | HSV-1: EC₅₀ = 1.47 µM HSV-2: EC₅₀ = 6.34 µM No cytotoxicity up to 100 µM. | [2] | | 2,6-Diaminopurine derivative (Acyclic nucleoside) | Significant anti-human cytomegalovirus (HCMV) activity. | HEL299 cells infected with HCMV | Moderate anti-HCMV activity (specific EC₅₀ not stated in abstract). | [2] | | Phosphane(9-ribosylpurine-6-thiolato)gold(I) complexes | Enhanced cytotoxicity and selectivity in tumor cell lines. | In vitro tumor cell lines | IC₅₀ values ranged from three-digit nanomolar to single-digit micromolar. | [3] |

Experimental Protocols for Key Studies

For researchers looking to replicate or understand the context of these findings, here are the core methodologies from the key studies:

  • Antiviral Activity Assay (for acyclic selenopurine nucleosides) [2]:

    • Cell and Virus Culture: Assays were performed in HEL299 cells (human embryonic lung fibroblast cell line). Viruses included HSV-1 (strain F, VR-733), HSV-2 (strain MS, VR-540), and HCMV (Davis, VR-807).
    • Cytotoxicity Measurement: Cytotoxicity data (CC₅₀) were determined in uninfected HEL299 cells.
    • Antiviral Evaluation: The antiviral effect of compounds was measured by their ability to inhibit virus-induced cytopathic effect in infected cells. The EC₅₀ (effective concentration required to achieve 50% protection of virus-induced cytopathy) was calculated.
  • Cytotoxicity Test (for gold(I) complexes) [3]:

    • Cell Lines: In vitro cytotoxicity was evaluated against a panel of tumor cell lines, including multi-drug-resistant variants and cells lacking functional p53.
    • Viability Assay: Cell viability was assessed to determine the IC₅₀ (half-maximal inhibitory concentration) values.
    • Mechanism Studies: Further experiments included evaluating the inhibitory effect on thioredoxin reductase (TrxR), measuring reactive oxygen species (ROS) generation, and analyzing DNA fragmentation and cell cycle arrest.

Metabolic Activation and Signaling Pathways

The efficacy of nucleoside analogs, including selenopurine derivatives, is heavily dependent on their intracellular activation. The pathway below illustrates this general mechanism, which is shared by many antiviral and anticancer nucleoside drugs.

G NucleobaseAnalog Nucleobase Analog (e.g., this compound, T-1105) NMP Nucleoside Monophosphate (NMP) NucleobaseAnalog->NMP Initial Activation by HGPRT enzyme NucleosideAnalog Nucleoside Analog (e.g., this compound Ribonucleoside) NucleosideAnalog->NMP Phosphorylation by Viral/Cellular Kinases NDP Nucleoside Diphosphate (NDP) NMP->NDP Phosphorylation by Cellular Kinases NTP Nucleoside Triphosphate (NTP) NDP->NTP Phosphorylation by Cellular Kinases ViralPolymerase Viral RNA-dependent RNA Polymerase (RdRp) NTP->ViralPolymerase LethalMutagenesis Lethal Mutagenesis (Error Catastrophe) ViralPolymerase->LethalMutagenesis Misincorporation into viral RNA ChainTermination Chain Termination ViralPolymerase->ChainTermination Premature termination of RNA synthesis

Structure-Activity Relationship (SAR) Insights

Research on acyclic selenopurine nucleosides reveals key structural factors influencing their efficacy [2]:

  • The Sugar Moisty is Critical: Replacing the oxygen in the acyclic chain of drugs like acyclovir with selenium creates a bioisosteric relationship, leading to compounds with potent antiviral activity.
  • Modifications at the Purine Base:
    • For anti-HSV activity, the guanine-like structure (as in seleno-acyclovir) is most effective.
    • For anti-HCMV activity, 2,6-diaminopurine derivatives show slightly more potent activity than the guanine derivative (seleno-ganciclovir), likely acting as prodrugs that are converted to the active form within cells.
    • In the studied series, 2,6-disubstituted nucleosides exhibited antiviral activity, while 6-substituted nucleosides were inactive, highlighting the importance of the C2 position.

References

cytotoxicity comparison 6-selenopurine derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity of Selenium-Containing Compounds

Compound Class / Specific Compound Cell Line Tested Cytotoxicity Metric (Value) Key Findings / Potency Reference
6-Selenopurine Arabinoside Murine leukemic cells (L-5178Y) Exhibited "some cytotoxicity" (quantitative data not provided in abstract). Found to be cytotoxic in an in vitro test. Lengthening the side chain had no effect on cytotoxicity. [1]
Acyclic Selenopurine Nucleosides HEL299 (human embryonic lung cells) CC₅₀ (Cytotoxic Concentration 50%) >100 µM for most compounds. Seleno-acyclovir (4a) showed potent anti-HSV activity without cytotoxicity up to 100 µM. [2]
N,N'-Disubstituted Selenoureas Various (NCI60 panel, Colon HT-29, Breast MCF-7, Lung HTB-54) IC₅₀ or GI₅₀ typically in the low micromolar range (1-10 µM). Selenourea 6c was particularly potent, with an average GI₅₀ of 1.49 µM across the NCI60 panel. The adamantyl nucleus was noted for high activity and selectivity. [3]
Selenium Nanoparticles (SeNPs) Human colon cancer (Caco-2) IC₅₀ = 61.24 ± 2.08 µg/mL. Biogenic SeNPs showed moderate cytotoxicity. [4]
ATP-Conjugated SeNPs Human colon cancer (Caco-2) IC₅₀ = 17.25 ± 1.16 µg/mL. Conjugation with ATP significantly enhanced cytotoxicity compared to "naked" SeNPs. [4]
Selenium-Sorafenib Nanocomplex (SeSo) Human hepatocyte carcinoma (HepG2) Induced late-stage apoptosis in 38-43% of cells at 2.5-3 µg/mL after 24h. More effective at inducing cancer cell death than sorafenib alone. [5]

Representative Experimental Protocols

The methodologies from these studies can provide a framework for your own comparison guides.

  • Cytotoxicity Assays: The most common method is the MTT assay, which measures cell metabolic activity as a proxy for cell viability [5] [3]. Other methods include simultaneous staining with Hoechst 33342 and Propidium Iodide to distinguish between live cells, early apoptosis, late apoptosis, and necrosis [5].
  • Mechanism of Action Studies:
    • Cell Cycle Analysis: The potent selenourea 6c was found to provoke S phase cell cycle arrest in HT-29 colon cancer cells [3].
    • Apoptosis Pathways: Research on selenium-sorafenib nanocomplexes (SeSo) showed they activate both classical apoptosis pathways and ER-stress-dependent pathways involving Ca²⁺ ions [5].
    • Mitochondrial Membrane Potential: Studies on ATP-conjugated SeNPs investigated cytotoxicity through the induction of mitochondrial membrane potential (MMP) loss [4].

Based on the available data, I can illustrate a generalized mechanism of action for these cytotoxic selenium compounds.

G cluster_paths Cellular Mechanisms SeCompound Selenium Compound (e.g., Selenourea, SeNP) OxidativeStress Oxidative Stress & ER Stress SeCompound->OxidativeStress Triggers Apoptosis Induction of Apoptosis SeCompound->Apoptosis Activates CycleArrest Cell Cycle Arrest (S Phase) SeCompound->CycleArrest Causes MitoDysfunction Mitochondrial Dysfunction SeCompound->MitoDysfunction Induces Downstream Altered Gene Expression & Protein Regulation OxidativeStress->Downstream Apoptosis->Downstream CycleArrest->Downstream MitoDysfunction->Downstream FinalOutcome Cancer Cell Death Downstream->FinalOutcome

Research Context and Suggestions

The search results indicate that This compound derivatives are not a major, current focus in the recent literature. The most direct study on this compound cytotoxicity dates back to 1975 [1]. Current research has shifted toward other organoselenium compounds like selenoureas and biogenic selenium nanoparticles, which show promising and potent cytotoxicity [3] [4].

To further your research, you could:

  • Explore Broader Searches: Look into the cytotoxicity of other selenium-containing heterocycles or organoselenium compounds in general.
  • Investigate Specific Promising Compounds: The selenourea 6c [3] and ATP-conjugated SeNPs [4] are highlighted in the current literature as particularly effective and could be valuable subjects for a detailed profile.

References

6-selenopurine ruthenium complexes vs parent compound toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Characterization of Analogous Complexes

The synthesis of metal-purine complexes follows a common methodology. The general protocol, as described for gold(I) complexes, involves reacting the thiol- or selenol-purine ligand with a phosphane-gold-chloride precursor in ethanol with a base [1].

  • General Protocol: The respective purine-thiol or -selenol (1.00 equivalent) and R₃PAuCl (1.00 equivalent) are suspended in ethanol. An aqueous KOH solution (1.00 equivalent) is added dropwise. The mixture is stirred for 24 hours at room temperature. The product is then isolated through evaporation and purification [1].
  • Characterization: The resulting complexes are characterized using techniques including:
    • Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H, ^13C, ^31P, ^77Se)
    • High-Resolution Mass Spectrometry (HRMS)
    • Elemental Analysis
    • HPLC for purity assessment [1]

The following diagram illustrates the general synthesis workflow for these metal-purine complexes.

G Start Start: Purine Thiol/Selenol & R₃PAuCl Precursor Step1 Reaction in Ethanol Start->Step1 Step2 Add KOH(aq) Stir 24h at Room Temperature Step1->Step2 Step3 Evaporate Solvent Step2->Step3 Step4 Purify Product (e.g., recrystallization) Step3->Step4 End Final Complex (Characterization: NMR, HRMS, HPLC) Step4->End

Biological Activity and Toxicity of Related Complexes

Although direct data on 6-selenopurine ruthenium complexes is unavailable, research on very similar gold(I) and ruthenium(II) complexes reveals strong structure-activity relationships and mechanisms relevant to your inquiry.

The table below summarizes cytotoxicity data (IC₅₀ values) for selected gold(I) complexes with thiopurine and thiopurine nucleoside ligands, demonstrating their potent activity [1].

Complex Ligand Type Cancer Cell Line IC₅₀ Value Notes
Various Gold(I) Complexes [1] Thiopurine / Thiopurine nucleoside Various human tumor cell lines Nanomolar to low Micromolar range Often more active & selective than free purine ligands; some show activity against multi-drug-resistant cells.
(Thiopurine nucleosido)gold(I) [1] Thiopurine nucleoside - More cytotoxic than non-nucleoside analogs Introduction of a ribofuranosyl group at N9 of the purine increases cytotoxicity.

Research on ruthenium(II) complexes, such as the Ru-TRZ hybrids, shows they can induce multiple cell death pathways, including apoptosis and, importantly, necroptosis, which can help overcome drug resistance in cancer cells [2]. Key findings include:

  • Mitochondrial Targeting: These complexes preferentially accumulate in mitochondria and disrupt their function, leading to loss of mitochondrial membrane potential [2].
  • Necroptosis Induction: They can activate the necroptotic pathway (RIPK3-driven) in addition to apoptosis, providing a mechanism to kill apoptosis-resistant cancer cells [2].
  • In Vivo Efficacy: A pilot study on a ruthenium(II)-triazene hybrid (TRZ2) showed antitumor efficacy in a mouse model of drug-resistant cancer [2].

Key Insights for Your Research

The literature on analogous compounds suggests several critical points to consider when evaluating this compound ruthenium complexes:

  • The "Ru-effect" vs. "Au-effect": The metal center is a key determinant of the complex's behavior. Ruthenium complexes are often investigated for their multiple mechanisms of action (e.g., DNA binding, enzyme inhibition, ROS generation, necroptosis induction) and their ability to act as prodrugs activated in the tumor's hypoxic environment [3]. In contrast, gold complexes frequently exert toxicity through potent inhibition of the enzyme thioredoxin reductase (TrxR) [1].
  • Ligand and Co-ligand Effects: The specific activity and toxicity of a complex are finely tuned by its ligands [4]. The nature of the phosphane (PR₃) and the purine substituents have a significant impact on cytotoxicity, stability, and selectivity [1] [4].
  • Increased Selectivity: A common theme is that metal complexation can enhance selectivity towards cancer cells compared to healthy cells. For instance, several ruthenium and gold complexes show significantly lower toxicity in non-cancerous cell lines (e.g., colon fibroblasts, hepatocytes) than in their cancerous counterparts [1] [2].

References

Activity and Stability Profile of Selenoguanine-Platinum(II)

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core findings for the selenoguanine-platinum(II) complex from the available research data.

Property Experimental Data / Finding Experimental Context (Protocol)
Antitumor Activity Exhibited "medium strength" antitumor activity [1]. Evaluated in vivo against L1210 mouse leukemia cells [1].
Toxicity Showed "very low toxicity" [1]. Assessed in mouse models during antitumor activity studies [1].
Plasma Stability & Duration of Effect Effect was retained longer than the parent compound selenoguanine due to slow release [1]. The complex was administered in vivo in mice; the prolonged effect was inferred from the sustained activity, suggesting slow release of selenoguanine into the blood [1].

| Stability in Glutathione (GSH) Solution | No direct data for selenoguanine-Pt complex.

For structurally related Pt-nitropyrazole complexes, some showed high stability in L-glutathione solution [2]. | Related compound stability was tested by incubating the Pt complexes in a solution of L-glutathione and monitoring the reaction mixture using TLC chromatography [2]. |

Mechanism of Action and Broader Context

The activity of these complexes is linked to their stability and how they behave in a biological environment.

  • Prodrug Mechanism: The selenoguanine-platinum(II) complex acts as a prodrug. Its stability allows it to circulate without immediate deactivation, slowly releasing the active selenoguanine molecule over time, which leads to a longer-lasting effect [1].
  • Role of Selenium Ligands: Broader research on Pt(II)-selenium donor complexes indicates that their antitumor activity often involves mechanisms different from classic cisplatin, such as generating Reactive Oxygen Species (ROS) and inducing apoptosis (programmed cell death) [3]. The selenium ligand itself can contribute to the biological activity.
  • Cellular Accumulation: For metal complexes, activity is also tied to cellular uptake. One study on related Pt complexes measured cellular platinum uptake using Mass Spectrometry (ICP-MS) after incubating and lysing the treated cells, finding that higher accumulation often correlated with greater cytotoxicity [2].

The following diagram illustrates the proposed mechanism of action for selenoguanine-platinum(II) complexes, linking their stability to biological activity.

Prodrug Selenoguanine-Platinum(II) Complex (Prodrug) StableCirculation Stable circulation in bloodstream Prodrug->StableCirculation SlowRelease Slow release of selenoguanine StableCirculation->SlowRelease ActiveDrug Active Selenoguanine SlowRelease->ActiveDrug ROS ROS Generation ActiveDrug->ROS Apoptosis Induction of Apoptosis (Cell Death) ROS->Apoptosis AntitumorEffect Antitumor Effect (Medium strength, Low toxicity) Apoptosis->AntitumorEffect

Research Implications and Future Perspectives

The data suggests that the strategic use of selenium in platinum complexes offers a promising path for drug development. The key advantage appears to be the ability to fine-tune the stability of the complex for a more favorable pharmacological profile—specifically, a prolonged effect and lower toxicity compared to the parent drug [1]. This aligns with the broader goal of developing "non-classical" platinum complexes that bypass the resistance and toxicity mechanisms associated with cisplatin [2].

Future research directions might include:

  • Detailed Stability Constants: Quantitative studies to determine the stability constants ((K_n)) of these complexes would provide a more direct and fundamental measure of their thermodynamic stability [4].
  • Exploiting the Chelate Effect: Investigating multidentate selenium ligands could further enhance complex stability and efficacy through the chelate effect, which is known to increase stability constants by several orders of magnitude [4].
  • Hypoxia-Targeting: Some modern Pt complexes are designed with nitroaromatic ligands that are activated under the low-oxygen (hypoxic) conditions found in solid tumors, offering a pathway to greater tumor selectivity [2].

References

6-selenopurine antioxidant activity compared to analogs

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Antioxidant Assessment

For a standardized comparison of antioxidant activity, researchers typically use a panel of in vitro spectrophotometric assays. The methodologies for some of the most common assays are summarized below [1] [2].

Assay Name Mechanism Type Core Principle Key Reagents
DPPH Single Electron Transfer (SET) Measures scavenging of stable DPPH radical, monitored by color change from purple to yellow [1] [2]. DPPH (2,2-diphenyl-1-picrylhydrazyl) radical [3].
ABTS Mixed (SET & HAT) Measures scavenging of pre-formed ABTS⁺ radical cation, monitored by color change from blue to clear [1] [4]. ABTS (2,2'-Azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)), oxidant (e.g., potassium persulfate or met-myoglobin) [4].
FRAP Single Electron Transfer (SET) Measures reduction of ferric ion (Fe³⁺) to ferrous ion (Fe²⁺), monitored by color change to blue [1]. Fe³⁺-TPTZ complex [1].
ORAC Hydrogen Atom Transfer (HAT) Measures protection of a fluorescent probe from peroxyl radical damage generated by azo initiators [1]. Fluorescent probe (e.g., fluorescein), AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as radical generator [1].
CUPRAC Single Electron Transfer (SET) Measures reduction of cupric ion (Cu²⁺) to cuprous ion (Cu⁺), monitored by color change to orange [1] [2]. CuCl₂, Neocuproine [1].

The logical workflow for conducting and interpreting these assays is outlined in the diagram below.

G Start Start Antioxidant Assay SamplePrep Sample Preparation (Compound in suitable solvent) Start->SamplePrep AssaySelection Assay Selection SamplePrep->AssaySelection DPPH DPPH Assay (Mix with DPPH solution, incubate in dark) AssaySelection->DPPH  DPPH ABTS ABTS Assay (Mix with ABTS•+ solution, incubate) AssaySelection->ABTS  ABTS FRAP FRAP Assay (Mix with FRAP working reagent, incubate) AssaySelection->FRAP  FRAP DataAcquisition Data Acquisition (Measure absorbance at specific wavelength) DPPH->DataAcquisition ABTS->DataAcquisition FRAP->DataAcquisition DataAnalysis Data Analysis (Calculate radical scavenging % or compare to Trolox standard) DataAcquisition->DataAnalysis Result Report Antioxidant Activity (e.g., IC₅₀ or TEAC value) DataAnalysis->Result

Selenium in Antioxidant and Anticancer Research

Although direct data on 6-selenopurine is limited, the literature confirms that selenium-based compounds are a major area of interest in medicinal chemistry.

  • Selenium's Dual Role: Selenium is an essential trace element incorporated into proteins as selenocysteine. Selenium-containing compounds can act as antioxidants at low doses by mimicking enzymes like Glutathione Peroxidase (GPx), which scavenge harmful reactive oxygen species (ROS) [5] [3]. However, at higher doses, they can induce oxidative stress specifically in cancer cells, leading to cytotoxic effects [3].
  • Promising Selenium Scaffolds: Research highlights several selenium-containing structures with demonstrated bioactivity. For instance, Ebselen is a well-known mimic of GPx and a peroxynitrite scavenger [3]. Various selenoureas and diselenides have also shown potent radical scavenging activity in DPPH and ABTS assays, acting as effective antioxidants [3].

References

lethality comparison 6-selenopurine and 6-mercaptopurine in mice

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on 6-Mercaptopurine (6-MP) in Advanced Models

The table below summarizes experimental data from recent, high-quality studies on 6-MP. It includes information on its formulation as a nanomedicine to improve its properties and its investigation in a new clinical context.

Study Focus / Model Formulation / Treatment Key Quantitative Findings Source / Citation
Acute Lymphoblastic Leukemia (ALL) in mice 6-MP-loaded PLGA Nanomedicine (6-MPNs), oral ↑ Oral bioavailability; Prolonged survival of ALL model mice; Reduced systemic toxicity. [1]
BRCA-defective Advanced Solid Tumors (Human Clinical Trial) 6-MP (55–75 mg/m²/day) + Methotrexate (15–20 mg/m²/week), oral Clinical Benefit Rate (stable disease): 33% at 8 weeks, 18% at 16 weeks; Median Overall Survival: 10.3 months; Median Progression-Free Survival: 1.9 months. [2]
Pharmacokinetics in Rats 6-MP-loaded PLGA Nanomedicine (6-MPNs), oral Increased absorption in the duodenum; Low accumulation of toxic metabolites. [1]

Detailed Experimental Protocols

Here are the methodologies for the key experiments cited above.

Protocol: Preparation and In-Vivo Evaluation of 6-MP Nanomedicine

This protocol is adapted from the 2021 study that developed the PLGA-based nanomedicine [1].

  • Nanomedicine Preparation: 6-MPNs were prepared using a water-in-oil-in-water (W/O/W) double-emulsion solvent evaporation method. Briefly, an aqueous solution of 6-MP was emulsified into an organic solution of PLGA polymer to form a primary emulsion. This was then injected into an outer aqueous surfactant solution to form a double emulsion. The organic solvent was evaporated, and the resulting nanomedicines were collected, washed, and lyophilized.
  • In-Vivo Efficacy (ALL model): The human T leukemia cell line (Jurkat) was used to create an ALL model in mice. The mice were treated with the prepared 6-MPNs, and their survival time was monitored and compared to controls.
  • Pharmacokinetics & Tissue Distribution: SD rats were administered the 6-MPNs orally. Blood samples were taken at various time points to determine plasma concentration-time profiles. After sacrifice, organs (especially intestinal regions) were collected to analyze drug absorption and metabolite distribution.
Protocol: Phase II Clinical Trial in BRCA-Defective Tumors

This protocol is based on the 2020 results paper and its preceding 2014 study protocol [3] [2].

  • Study Design: This was a multi-center, single-arm, Phase II trial.
  • Patient Population: Adult patients with advanced breast or ovarian cancer and a known BRCA1/2 germline mutation who had progressed after at least one prior line of chemotherapy.
  • Intervention: Patients received oral 6-MP once daily and oral methotrexate once weekly in 28-day cycles. The starting doses were 55 mg/m² for 6-MP and 15 mg/m² for methotrexate, adjusted from higher initial doses due to myelosuppression.
  • Outcome Measurement: The primary outcome was the objective response rate at 8 weeks, defined by RECIST v1.1 criteria (including stable disease, partial, or complete response). Treatment continued until disease progression or unacceptable toxicity.

Mechanism of Action: 6-Mercaptopurine

The following diagram illustrates the metabolic pathways and mechanism of action of 6-Mercaptopurine, which underlies its therapeutic and toxic effects.

G 6 6 MP 6-Mercaptopurine (6-MP) (Prodrug) HGPRT Enzyme: HGPRT MP->HGPRT Activation TIMP Thioinosine Monophosphate (TIMP) MeMP 6-Methylmercaptopurine (6-MMP) (Inactive Metabolite) TIMP->MeMP Methylation (Competes with Activation Path) IMPDH Enzyme: IMPDH TIMP->IMPDH TXMP 6-Thioxanthosine-5'-monophosphate (TXMP) GMPS Enzyme: GMPS TXMP->GMPS TGMP 6-Thioguanosine-5'-monophosphate (TGMP) TGNs 6-Thioguanine Nucleotides (TGNs) (Active Metabolites) TGMP->TGNs DNA Incorporation into DNA TGNs->DNA S-Phase Toxicity Cytotoxicity / DNA Damage DNA->Toxicity HGPRT->TIMP IMPDH->TXMP GMPS->TGMP TPMT Enzyme: TPMT TPMT->MeMP  Catalyzes

This diagram shows that 6-MP is a prodrug requiring metabolic activation to exert cytotoxicity [2] [4]. The active metabolites, 6-thioguanine nucleotides (TGNs), are incorporated into DNA during the S-phase of the cell cycle, ultimately leading to DNA damage and cell death [1] [2]. The enzyme Thiopurine S-methyltransferase (TPMT) plays a critical role by methylating 6-MP and its intermediates into inactive metabolites like 6-methylmercaptopurine (6-MMP) [4]. Genetic polymorphisms in TPMT can lead to reduced enzyme activity, causing a shift towards the production of excess TGNs and significantly increasing the risk of severe bone marrow suppression (myelosuppression) [5] [6] [4].

References

selenium vs sulfur purine analogs biological properties

Author: Smolecule Technical Support Team. Date: February 2026

Selenium vs. Sulfur: A Comparison of Uracil Analogs

The table below summarizes the key experimental findings from comparative studies on 2-thiouracil-5-carboxylic acid (s²c⁵Ura) and 2-selenouracil-5-carboxylic acid (se²c⁵Ura), which serve as model compounds [1].

Biological/Chemical Property Sulfur Analog (s²c⁵Ura) Selenium Analog (se²c⁵Ura)
Primary Oxidation Product Sulfenic acid (R-SOH) Selenenic acid (R-SeOH)
Further Oxidation Irreversible, leads to desulfurization and formation of uracil-5-carboxylic acid [1]. Reversible; forms stable intermediates like diselenide (R-Se-Se-R) and seleninic acid (R-SeO₂H) [1].
Response to Reducers Desulfurization is minimally prevented by antioxidants like glutathione (GSH) or ascorbate [1]. Oxidation is readily reversed by biological reducing agents (e.g., GSH, ascorbate) [1].
Catalytic Activity Lacks significant glutathione peroxidase-like activity [1]. Exhibits glutathione peroxidase activity, catalytically reducing peroxides [1].
Biological Implication Prone to permanent oxidative inactivation, potentially functioning as a redox sensor [1]. Resists permanent oxidative damage, suitable for sustained catalytic function in high-oxidative-stress environments [1] [2].

Detailed Experimental Protocol

The foundational data in the table above was generated using the following key methodologies [1]:

  • 1. Compound Synthesis: The model compounds, uracil-5-carboxylic acid (c⁵Ura), 2-thiouracil-5-carboxylic acid (s²c⁵Ura), and 2-selenouracil-5-carboxylic acid (se²c⁵Ura), were synthesized from a common diethyl ethoxymethylenemalonate starting material. The synthesis involved cyclization with urea (for c⁵Ura) or thiourea (for s²c⁵Ura), followed by saponification of the ethyl ester.
  • 2. Oxidation and Monitoring: The compounds were treated with hydrogen peroxide (H₂O₂) to simulate oxidative stress.
    • 1H-NMR Spectroscopy: Used to monitor the time-dependent consumption of the starting material and the formation of oxidation products by tracking changes in proton chemical shifts.
    • 77Se-NMR Spectroscopy: Specifically employed to track the fate of selenium in se²c⁵Ura, identifying key intermediates like the diselenide bridge and seleninic acid based on their characteristic chemical shifts.
    • Liquid Chromatography-Mass Spectrometry (LCMS): Used to confirm the identity of the final oxidation products, such as the desulfurized c⁵Ura.
  • 3. Reversibility Assay: To test the resilience of the oxidized forms, biologically relevant reducing agents—Glutathione (GSH) and Ascorbate—were added to the reaction mixture either before or during H₂O₂-induced oxidation. The recovery of the original compound was then assessed via NMR.
  • 4. Glutathione Peroxidase (GPx) Activity Assay: The ability of se²c⁵Ura and s²c⁵Ura to mimic the antioxidant enzyme GPx was tested. This involved measuring the rate of NADPH consumption in a coupled enzyme system where the compound catalyzes the reduction of H₂O₂ by GSH.

The Core Mechanism: Why Selenium is Reversible

The key advantage of selenium lies in the unique chemistry of the selenol (R-SeH) group compared to the thiol (R-SH). The following diagram illustrates the distinct oxidation pathways, which are central to their different biological properties.

The diagram highlights the critical difference: while sulfur oxidation tends to proceed to irreversible, inactivated forms, selenium oxidation forms protected intermediates that can be easily reduced back to the active state by cellular antioxidants like glutathione (GSH) [1] [2]. This makes selenium-containing biomolecules highly resistant to permanent oxidative inactivation.

Implications for Drug Development

For researchers and drug development professionals, the properties of selenium suggest several potential avenues:

  • Superior Catalytic Centers: Selenium incorporation could be used to design synthetic enzymes or catalysts that function reliably in oxidative environments.
  • Redox-Resistant Therapeutics: Nucleoside analogs containing selenium might be more stable in vivo, potentially leading to improved pharmacokinetics for drugs targeting nucleic acid metabolism.
  • Novel Redox Signaling Modulators: The ability to undergo reversible redox cycling makes selenium compounds prime candidates for developing agents that can modulate cellular redox signaling pathways without causing permanent damage.

References

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GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

5270-30-4

Wikipedia

9H-Purine-6-selenol

Dates

Last modified: 08-15-2023

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